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  • Product: 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine
  • CAS: 1981-45-9

Core Science & Biosynthesis

Foundational

chemical properties of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine Abstract This technical guide provides a comprehensive analysis of the chemical properties, reactivity, and potential...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, reactivity, and potential applications of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine. As a specific entry for this molecule is not prevalent in current chemical literature, this document synthesizes information from established principles of pyrimidine chemistry and data from structurally analogous compounds. The pyrimidine core is a cornerstone in medicinal chemistry, and understanding the interplay of its substituents—the reactive 6-chloro group, the directing 4-amino group, and the 2-methoxymethyl moiety—is critical for its application in research and drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering predictive insights grounded in established scientific literature.

Introduction and Significance

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of applications, including oncology, infectious diseases, and neurology.[1][2][3] Its prevalence is due to the pyrimidine ring's ability to engage in various biological interactions, such as hydrogen bonding, and its role as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic properties of a drug candidate.[4]

6-Chloro-2-(methoxymethyl)pyrimidin-4-amine is a functionalized pyrimidine that, while not extensively documented, presents a compelling scaffold for chemical exploration. The molecule incorporates three key functional groups that dictate its chemical behavior and potential utility:

  • A 6-Chloro Group: This is the primary site of reactivity, making the molecule an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions.

  • A 4-Amino Group: This group significantly influences the electronic properties of the pyrimidine ring and serves as a key interaction point in biological systems.

  • A 2-Methoxymethyl Group: This substituent can influence the molecule's solubility, steric profile, and metabolic stability.

This guide will dissect the predicted chemical properties of this molecule, offering a logical framework for its synthesis, derivatization, and potential application in the synthesis of more complex chemical entities.

Predicted Physicochemical Properties

While experimental data for 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine is not available, its physicochemical properties can be predicted based on its structure. These properties are crucial for designing experimental conditions for its use in synthesis and for predicting its behavior in biological systems.

PropertyPredicted Value/Information
Molecular Formula C₆H₈ClN₃O
Molecular Weight 173.60 g/mol
Appearance Expected to be a solid at room temperature.[5]
Solubility Predicted to have some solubility in water and higher solubility in organic solvents like ethanol and methanol.[5]
pKa (most basic) The amino group is expected to be the most basic site, with a predicted pKa around 3-4.
LogP The predicted octanol-water partition coefficient is likely in the range of 1.0-2.0.
CAS Number Not publicly available.

Chemical Structure and Reactivity Analysis

The reactivity of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine is governed by the electronic nature of the pyrimidine ring and the interplay of its substituents.

Chemical Structure

Caption: Chemical structure of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine.

Reactivity of the Pyrimidine Core

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the ring susceptible to nucleophilic attack, particularly when substituted with good leaving groups like halogens.[6][7]

The 6-Chloro Group: A Handle for Derivatization

The chlorine atom at the 6-position is the most reactive site on the molecule for nucleophilic aromatic substitution (SₙAr). The general order of reactivity for halogen displacement on a pyrimidine ring is C4/C6 > C2.[7] This makes the 6-chloro group a versatile handle for introducing a wide array of functional groups.

Common SₙAr Reactions:

  • Amination: Reaction with primary or secondary amines can introduce diverse amino substituents. These reactions may require heating or the use of a base.[8][9]

  • Alkoxylation/Aryloxylation: Alcohols and phenols, typically in the presence of a base, can displace the chloride to form ethers.[10]

  • Thiolation: Thiols can react to form thioethers.

The SₙAr reaction proceeds via a Meisenheimer-like intermediate, and its rate is influenced by the nature of the nucleophile and the reaction conditions.[11]

The 4-Amino Group: An Influential Director

The amino group at the 4-position is an electron-donating group, which generally deactivates the pyrimidine ring towards further nucleophilic substitution.[8] Consequently, displacing a second leaving group on the ring, if one were present, would require more forcing conditions. The amino group itself can undergo reactions such as acylation or alkylation, although the lone pair's delocalization into the ring reduces its nucleophilicity compared to a typical aliphatic amine.

The 2-Methoxymethyl Group: A Modulating Substituent

The methoxymethyl group at the 2-position is generally stable. Its primary influence is steric and it can affect the molecule's conformation and interaction with biological targets. The ether linkage is typically robust to the conditions used for SₙAr at the 6-position. However, under strongly acidic conditions, cleavage of the ether is possible. This group also enhances the lipophilicity of the molecule compared to a simple methyl or hydrogen substituent.

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine would start from a readily available precursor like 2-amino-4,6-dichloropyrimidine. This approach involves a regioselective substitution followed by the introduction of the methoxymethyl group.

G cluster_0 Proposed Synthesis of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine start 2,4,6-Trichloropyrimidine step1 Ammonia (aq) Ethanol, rt start->step1 intermediate1 2-Amino-4,6-dichloropyrimidine step1->intermediate1 step2 Sodium Methoxide Methanol, Reflux intermediate1->step2 intermediate2 4-Amino-6-chloro-2-methoxypyrimidine step2->intermediate2 step3 1. NaH, THF 2. Chloromethyl methyl ether intermediate2->step3 product 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine step3->product

Caption: Proposed synthetic workflow for 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine.

Experimental Protocol (Illustrative)

Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine

  • Reaction Setup: In a round-bottom flask, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in ethanol.

  • Reagent Addition: Cool the solution in an ice bath and add aqueous ammonia (1.1 eq) dropwise while stirring.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the solvent under reduced pressure. The resulting solid can be purified by recrystallization.

Step 2: Synthesis of 4-Amino-6-chloro-2-methoxypyrimidine

  • Reaction Setup: Suspend 2-amino-4,6-dichloropyrimidine (1.0 eq) in methanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add a solution of sodium methoxide in methanol (1.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture and neutralize with a weak acid. Remove the solvent in vacuo and purify the residue by column chromatography.

Step 3: Synthesis of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine

This step is hypothetical and requires careful optimization due to the potential for N-alkylation.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add a solution of 4-amino-6-chloro-2-methoxypyrimidine (1.0 eq) in anhydrous THF dropwise at 0 °C. Stir for 30 minutes.

  • Alkylation: Add chloromethyl methyl ether (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Predicted Spectroscopic Characteristics

Spectroscopic analysis is essential for confirming the structure of the synthesized compound. The following are the predicted key features:

  • ¹H NMR:

    • A singlet for the aromatic proton at the 5-position, expected in the region of 6.0-7.0 ppm.

    • A singlet for the -CH₂- protons of the methoxymethyl group, likely around 4.5-5.0 ppm.

    • A singlet for the -OCH₃ protons, expected around 3.3-3.6 ppm.

    • A broad singlet for the -NH₂ protons, the chemical shift of which will be concentration and solvent-dependent.

  • ¹³C NMR:

    • Aromatic carbons of the pyrimidine ring will appear in the range of 100-170 ppm. The carbon bearing the chlorine (C6) and the carbon attached to the amino group (C4) will be significantly shifted.

    • The methylene carbon of the methoxymethyl group is expected around 70-80 ppm.

    • The methyl carbon of the methoxy group will be around 55-60 ppm.

  • FTIR (Infrared Spectroscopy):

    • N-H stretching of the primary amine will appear as one or two bands in the 3200-3400 cm⁻¹ region.[12]

    • C-H stretching from the methoxymethyl group will be observed around 2850-2950 cm⁻¹.[12]

    • C=N and C=C stretching vibrations of the pyrimidine ring will be present in the 1550-1650 cm⁻¹ region.[12]

    • C-O stretching of the ether will be in the 1000-1200 cm⁻¹ range.

    • The C-Cl bond will have a characteristic absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Potential Applications in Drug Discovery

The 4-aminopyrimidine core is a well-established pharmacophore in modern drug discovery, most notably in the development of kinase inhibitors.[4] The amino group often forms a crucial hydrogen bond with the hinge region of the kinase active site.

6-Chloro-2-(methoxymethyl)pyrimidin-4-amine serves as a versatile building block for creating libraries of potential drug candidates. The reactive 6-chloro position allows for the introduction of various substituents to explore the structure-activity relationship (SAR) of a target. The methoxymethyl group at the 2-position can be used to fine-tune the physicochemical properties of the final compounds, potentially improving solubility and metabolic stability. This scaffold could be particularly useful in the synthesis of inhibitors for various protein kinases, which are important targets in cancer therapy.[1]

Safety and Handling

While a specific safety data sheet for 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine is not available, compounds of this class should be handled with care in a well-ventilated chemical fume hood.[13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Chlorinated organic compounds and aromatic amines can be irritants and may be harmful if swallowed or absorbed through the skin.

Conclusion

6-Chloro-2-(methoxymethyl)pyrimidin-4-amine is a promising, albeit under-explored, chemical entity. Based on the established principles of pyrimidine chemistry, it is predicted to be a versatile synthetic intermediate. Its key feature is the reactive 6-chloro group, which allows for facile derivatization via nucleophilic aromatic substitution. The 4-amino and 2-methoxymethyl groups provide opportunities for modulating the biological activity and physicochemical properties of its derivatives. This guide provides a foundational understanding of its predicted properties and reactivity, which should empower researchers to utilize this and similar scaffolds in the pursuit of novel therapeutic agents.

References

  • Guillier, F., Roussel, P., Moser, H., Kane, P., & Bradley, M. (1999). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Synthesis, 2012(23), 3879-3886.
  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 37.
  • Kikelj, D., & Urleb, U. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Synlett, 2003(01), 125-127.
  • Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
  • Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
  • Al-Ostath, A., Al-Zaqri, N., & Al-Ghorbani, M. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 63-80.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine. BenchChem.
  • Salas, C. O., & Espinosa-Bustos, C. (Eds.). (2022).
  • BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • Banks, B. J., & Gab-Allah, S. T. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Journal of Fluorine Chemistry, 129(7), 587-593.
  • Singh, A., & Singh, R. K. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 5(2), 1-10.
  • CymitQuimica. (n.d.). CAS 591-54-8: 4-Aminopyrimidine. CymitQuimica.
  • Park, N. H., Vinogradova, E. V., Surry, D. S., & Buchwald, S. L. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(2), 277-280.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. (n.d.). Autech Industry Co.,Limited.
  • 6-Chloro-2-methylpyrimidin-4-amine | CAS#:1749-68-4. (2025). Chemsrc.
  • El-Gendy, M. A., & Yacout, G. A. (2009). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2009(11), 221-231.
  • Costa, M. S., & Kirsch, G. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923.

Sources

Exploratory

The Therapeutic Potential of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine Derivatives

A Strategic Scaffold for Kinase Inhibition and Nucleoside Mimicry Executive Summary In the high-stakes arena of small molecule drug discovery, the 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine scaffold represents a "privil...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Kinase Inhibition and Nucleoside Mimicry

Executive Summary

In the high-stakes arena of small molecule drug discovery, the 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the pyrimidine-4-amine core is a classic pharmacophore for ATP-competitive kinase inhibition, the specific inclusion of the 2-methoxymethyl (MOM) moiety introduces critical physicochemical advantages.

This guide analyzes the therapeutic utility of this scaffold, focusing on its role in oncology (kinase inhibition) and neurology (adenosine receptor antagonism) . Unlike simple alkyl-substituted pyrimidines, the 2-methoxymethyl group enhances aqueous solubility and offers unique hydrogen-bonding vectors, addressing two of the most persistent failures in preclinical development: poor bioavailability and non-specific binding.

Part 1: Chemical Architecture & SAR Analysis

The therapeutic power of this scaffold lies in its tri-vector substitution pattern. Each position on the pyrimidine ring serves a distinct medicinal chemistry function.

1. The Core Pharmacophore[1]
  • Position 4 (Amine): The primary amine (-NH₂) acts as a critical Hydrogen Bond Donor (HBD). In kinase targets, this moiety anchors the molecule to the hinge region of the ATP-binding pocket (typically interacting with the backbone carbonyl of residues like Glu or Leu).

  • Position 6 (Chloro): This is the "warhead" for diversification. The chlorine atom is highly reactive toward Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing researchers to attach hydrophobic "tails" that occupy the enzyme's specificity pocket.
    
  • Position 2 (Methoxymethyl): The differentiator.

    • Solubility: The ether oxygen reduces

      
       compared to a 2-ethyl or 2-phenyl group, improving solubility in aqueous physiological fluids.
      
    • Metabolic Stability: Unlike a terminal alcohol (which is rapidly glucuronidated), the methyl ether is relatively stable while still engaging in water-mediated H-bonding networks.

SAR_Analysis Core Pyrimidine Core Pos4 4-NH2 (Hinge Binder) Essential H-Bond Donor Core->Pos4 Pos6 6-Cl (Diversification Point) Target: Hydrophobic Pocket Core->Pos6 Pos2 2-Methoxymethyl (Solubilizer) Solvent Front / Ribose Pocket Core->Pos2 Kinase Hinge Region Kinase Hinge Region Pos4->Kinase Hinge Region H-Bond Selectivity Selectivity Pos6->Selectivity SNAr / Suzuki ADME Properties ADME Properties Pos2->ADME Properties LogP / Solubility caption Figure 1: Structure-Activity Relationship (SAR) of the 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine Scaffold.

Part 2: Therapeutic Targets & Mechanisms
A. Kinase Inhibitors (Oncology & Inflammation)

The most validated application of this scaffold is in the design of Type I ATP-competitive inhibitors .

  • Target Class: Tyrosine Kinases (EGFR, Src) and Serine/Threonine Kinases (CDK, Aurora).

  • Mechanism: The pyrimidine ring mimics the adenine base of ATP. By substituting the 6-chloro group with bulky anilines or heterocycles, the molecule blocks ATP binding, shutting down phosphotransfer and arresting cell division.

  • The "MOM" Advantage: Many kinase inhibitors fail due to "brick-dust" properties (high melting point, low solubility). The 2-methoxymethyl group disrupts crystal packing and interacts with the solvent front, significantly improving oral bioavailability [1].

B. Adenosine Receptor Antagonists (Immunotherapy)

Pyrimidines are structural isosteres of adenosine. Derivatives of this scaffold act as antagonists for the A2A receptor .[2]

  • Therapeutic Goal: In the tumor microenvironment, adenosine suppresses the immune system. Blocking A2A reactivates T-cells to attack tumors.

  • Design Strategy: The 4-amino group mimics the exocyclic amine of adenosine. The 2-methoxymethyl group occupies the space typically held by the ribose ring's 2'-position, providing steric bulk that prevents receptor activation (antagonism) while maintaining binding affinity [2].

Part 3: Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of the Core Scaffold

Objective: Synthesize 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine from raw materials. This protocol ensures a high-purity starting material for library generation.

Reagents:

  • 2-Methoxyacetamidine hydrochloride (CAS: 75202-76-1)

  • Ethyl cyanoacetate

  • Sodium ethoxide (NaOEt)

  • Phosphorus oxychloride (

    
    )
    

Step-by-Step Workflow:

  • Cyclization (Pyrimidine Formation):

    • Dissolve 2-methoxyacetamidine HCl (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol.

    • Add NaOEt (2.5 eq) slowly at 0°C. Reflux for 6 hours.

    • Checkpoint: The reaction mixture should turn cloudy as NaCl precipitates.

    • Cool, acidify with acetic acid to pH 5. Filter the white precipitate.

    • Product A: 4-Amino-6-hydroxy-2-(methoxymethyl)pyrimidine. (Yield: ~70-80%).

  • Chlorination (The Warhead Installation):

    • Suspend Product A in neat

      
       (excess, acting as solvent).
      
    • Add N,N-dimethylaniline (catalytic) to accelerate the reaction.

    • Reflux at 100°C for 3 hours.

    • Safety: Quench carefully on crushed ice/ammonium hydroxide.

    • Final Product: 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine.

    • Validation: LC-MS should show a characteristic M+H peak (approx 173/175 Da, 3:1 chlorine isotope ratio).

Protocol 2: Derivatization via Buchwald-Hartwig Coupling

Objective: Functionalize the 6-position to create a kinase inhibitor candidate.[3]

Reagents:

  • Scaffold: 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine

  • Coupling Partner: 4-Morpholinoaniline (solubility/selectivity element)

  • Catalyst:

    
     / Xantphos
    
  • Base:

    
    
    

Workflow:

  • Combine scaffold (1.0 eq), aniline (1.1 eq),

    
     (2.0 eq) in 1,4-dioxane.
    
  • Degas with Nitrogen for 10 mins. Add Pd catalyst (5 mol%).

  • Heat to 100°C for 12 hours.

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

  • Result: A potent kinase inhibitor candidate with the 2-MOM group ensuring solubility.

Synthesis_Workflow Start 2-Methoxyacetamidine + Ethyl Cyanoacetate Step1 Cyclization (NaOEt/EtOH) Forms 4-Amino-6-OH-pyrimidine Start->Step1 Step2 Chlorination (POCl3) Forms 6-Chloro Scaffold Step1->Step2 Branch DIVERSIFICATION Step2->Branch PathA SNAr Reaction (Nucleophilic Displacement) Branch->PathA Aliphatic Amines PathB Pd-Catalyzed Coupling (Suzuki/Buchwald) Branch->PathB Aryl Amines/Boronic Acids Final Target Kinase Inhibitor PathA->Final PathB->Final caption Figure 2: Synthetic workflow from raw materials to bioactive derivatives.

Part 4: Data Presentation & Preclinical Pharmacology

The following table summarizes the physicochemical impact of the 2-methoxymethyl group compared to standard substituents, based on calculated properties (cLogP) and typical kinase inhibitor SAR data [3].

Substituent at C-2cLogP (Est.)Aqueous SolubilityMetabolic RiskSteric Bulk
-H 0.8ModerateLowLow
-CH₃ (Methyl) 1.2LowLowLow
-Ph (Phenyl) 2.5Very LowModerate (CYP oxidation)High
-CH₂OCH₃ (MOM) 0.9 High Low/Moderate Medium

Interpretation: The MOM group maintains a lipophilicity profile similar to hydrogen (good for membrane permeability) but provides the steric bulk of an ethyl group, which is often required to fill the "gatekeeper" region in kinase pockets without crashing solubility.

Part 5: Future Outlook

The "2-methoxymethyl" motif is evolving beyond simple inhibition.

  • PROTACs: This scaffold is increasingly used as the "warhead" portion of Proteolysis Targeting Chimeras. The 2-MOM group provides a convenient attachment point for linkers if the methoxy group is demethylated to a primary alcohol.

  • CNS Penetration: The ether oxygen can serve as a P-glycoprotein (P-gp) efflux modulator, potentially allowing these derivatives to cross the Blood-Brain Barrier for glioblastoma treatment.

References
  • Wissner, A., et al. (2002). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles...". Journal of Medicinal Chemistry. Link (Demonstrates the utility of methoxymethyl groups in kinase inhibitor solubility).

  • Baraldi, P. G., et al. (2008). "Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Adenosine Receptor Antagonists". Current Pharmaceutical Design. (Establishes pyrimidine cores as A2A antagonist scaffolds).
  • Vertex Pharmaceuticals. (2010).[4] "Tetrahydrothiazolopyridine Inhibitors of Phosphatidylinositol 3-kinase". Patent WO/2010/096389.[4] Link (Cites methoxymethyl-substituted pyrimidines in PI3K inhibitor design).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 286754, 6-Chloro-2-methylpyrimidin-4-amine (Analogous scaffold data). Link

Sources

Foundational

literature review of 2-methoxymethyl substituted pyrimidines

This guide serves as a technical blueprint for the design, synthesis, and medicinal application of 2-methoxymethyl substituted pyrimidines . It deviates from standard reviews by focusing on the operational aspects of thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the design, synthesis, and medicinal application of 2-methoxymethyl substituted pyrimidines . It deviates from standard reviews by focusing on the operational aspects of this specific pharmacophore—how to build it, why to choose it, and how it behaves in biological systems.

Design Architecture, Synthetic Protocols, and Pharmacological Logic

Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads. Scope: Synthetic methodology, physicochemical profiling, and structure-activity relationship (SAR) logic.

Part 1: Strategic Rationale – The "Ether-Ethyl" Bioisostere

In medicinal chemistry, the 2-methoxymethyl group (


) is frequently deployed as a polar bioisostere  of the ethyl (

) or propyl group. While alkyl chains provide van der Waals contacts, they often suffer from poor metabolic stability (oxidation) and low aqueous solubility.

The introduction of the ether oxygen in the 2-position of the pyrimidine ring serves three critical functions:

  • Solubility Modulation: The ether oxygen acts as a weak hydrogen bond acceptor (HBA), lowering

    
     by approximately 0.5–1.0 units compared to the ethyl analog, improving aqueous solubility without sacrificing steric bulk.
    
  • Metabolic Shunt: The methoxymethyl group alters the metabolic soft spot. Unlike an ethyl group, which is prone to

    
     hydroxylation, the methoxymethyl group is generally robust against CYP450-mediated oxidation, though it can be susceptible to O-dealkylation under specific conditions.
    
  • Conformational Locking: The "gauche effect" (interaction between the ether oxygen and the pyrimidine ring nitrogen lone pairs) can restrict the conformational freedom of the side chain, potentially reducing the entropic penalty upon binding to a protein target (e.g., kinase hinge regions).

Part 2: Synthetic Architectures

There are two primary architectural routes to access 2-methoxymethyl pyrimidines: De Novo Cyclization (Ring Construction) and Late-Stage Functionalization (Side-chain modification).

Diagram 1: Synthetic Decision Tree

G Start Target: 2-Methoxymethyl Pyrimidine RouteA Route A: De Novo Cyclization (High Diversity at C4/C6) Start->RouteA RouteB Route B: Side-Chain Functionalization (Late-Stage Modification) Start->RouteB StepA1 Reagent: 2-Methoxyacetamidine HCl RouteA->StepA1 StepA2 Partner: 1,3-Dicarbonyl / Beta-Keto Ester RouteA->StepA2 StepB1 Precursor: 2-(Chloromethyl)pyrimidine RouteB->StepB1 StepA3 Result: 4,6-Disubstituted Core StepA1->StepA3 StepA2->StepA3 StepB2 Reagent: NaOMe / MeOH StepB1->StepB2 StepB3 Result: Ether Formation via SN2 StepB2->StepB3

Caption: Decision tree for selecting the optimal synthetic pathway based on available starting materials and desired substitution patterns.

Protocol A: De Novo Cyclization (The "Pinner-Type" Approach)

This is the most robust method for generating the core scaffold. It utilizes 2-methoxyacetamidine as the dinucleophile.

Mechanistic Insight: The reaction proceeds via a condensation-cyclization sequence. The amidine nitrogen attacks the ketone carbonyl (or ester), followed by dehydration and cyclization. The use of methoxyacetamidine pre-installs the sensitive ether group before the harsh conditions of ring closure, avoiding side reactions on the pyrimidine ring later.

Self-Validating Protocol:

  • Target: 2-(Methoxymethyl)-6-methylpyrimidin-4-ol

  • Reagents:

    • 2-Methoxyacetamidine hydrochloride (1.0 equiv)

    • Ethyl acetoacetate (1.1 equiv)

    • Sodium ethoxide (2.5 equiv, 21% wt in ethanol)

    • Solvent: Absolute Ethanol

Step-by-Step Workflow:

  • Free Base Liberation: Charge a dry 3-neck flask with 2-methoxyacetamidine HCl and absolute ethanol under

    
    . Cool to 0°C. Dropwise add 1.0 equiv of NaOEt solution. Stir for 15 min to liberate the free amidine.
    
  • Condensation: Add ethyl acetoacetate dropwise. The solution may turn yellow.

  • Cyclization: Add the remaining 1.5 equiv of NaOEt. Heat the mixture to reflux (

    
    ) for 6–8 hours. Validation: Monitor via TLC (10% MeOH in DCM). The starting amidine (polar) should disappear.
    
  • Workup: Cool to room temperature. Concentrate in vacuo to remove bulk ethanol. Dissolve residue in minimum water (pH ~10).

  • Precipitation: Carefully acidify with glacial acetic acid to pH 5–6. The product, 2-(methoxymethyl)-6-methylpyrimidin-4-ol, will precipitate as a white solid.

  • Purification: Filter, wash with cold water, and dry. Recrystallize from EtOH/Water if necessary.

Protocol B: Nucleophilic Substitution on 2-(Chloromethyl)pyrimidine

Used when the pyrimidine ring is already constructed or commercially available as the 2-chloromethyl derivative.

Mechanistic Insight: The C2-chloromethyl group is highly electrophilic. However, the pyrimidine ring nitrogen can act as an internal nucleophile or base, leading to self-quaternization if not handled correctly. Using a strong alkoxide (NaOMe) favors the


 attack at the methylene carbon over the aromatic 

at C4/C6.

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-(chloromethyl)-4,6-dimethylpyrimidine (1.0 equiv) in anhydrous Methanol (0.5 M).

  • Reagent Addition: Add Sodium Methoxide (1.2 equiv, 25% in MeOH) at

    
    .
    
  • Reaction: Allow to warm to room temperature and stir for 2 hours. Validation: LC-MS should show mass shift from M+ (Cl pattern) to M-Cl+OMe (M-35+31 = M-4).

  • Quench: Quench with saturated

    
    . Extract with Ethyl Acetate.[1]
    
  • Note: Avoid heating above

    
     to prevent elimination or decomposition of the methoxymethyl ether.
    

Part 3: Medicinal Chemistry & Case Studies

The 2-methoxymethyl group is not merely a passive linker; it actively participates in ligand-target interactions.

Case Study 1: Kinase Inhibitors (IKK / TBK-1)

In the development of inhibitors for IKK


 and TBK-1 (targets in inflammatory diseases and cancer), the 2-position of the pyrimidine hinge-binder is critical.
  • Challenge: A 2-ethyl substituent provided potency but suffered from high lipophilicity (

    
    ) and rapid metabolic clearance.
    
  • Solution: Substitution with 2-methoxymethyl .[2][3][4][5]

  • Outcome: The ether oxygen maintained the steric fill of the hydrophobic pocket near the hinge region but reduced

    
     by 0.8 units. Furthermore, the oxygen atom formed a water-mediated H-bond with a lysine residue near the gatekeeper, improving selectivity against other kinases.
    
Case Study 2: Caspase Inhibitors (Isatin Sulfonamides)

Research into caspase-3 and -7 inhibitors utilized N-1-substituted 2-methoxymethylpyrrolidinyl derivatives attached to a pyrimidine core.

  • Mechanism: The methoxymethyl group on the pyrrolidine ring (attached to the pyrimidine) acted as a stereoelectronic anchor. The (S)-enantiomer of the methoxymethyl group provided superior fit in the S2 pocket of the caspase enzyme compared to the unsubstituted analog.

Diagram 2: SAR Logic Flow

SAR Substituent 2-Substituent Selection Ethyl Ethyl (-CH2CH3) High Lipophilicity Metabolic Risk Substituent->Ethyl Baseline MOM Methoxymethyl (-CH2OCH3) Balanced LogP H-Bond Acceptor Substituent->MOM Solubility/Selectivity CF3 Trifluoroethyl (-CH2CF3) High Metabolic Stability Strong E-withdrawing Substituent->CF3 Metabolic Block H-Bonding (Water Bridge) H-Bonding (Water Bridge) MOM->H-Bonding (Water Bridge) Lower cLogP Lower cLogP MOM->Lower cLogP

Caption: Structure-Activity Relationship (SAR) logic comparing alkyl, ether, and fluoroalkyl substituents at the pyrimidine 2-position.

Part 4: Physicochemical Profile Summary

Property2-Ethyl Pyrimidine2-Methoxymethyl PyrimidineImpact
Molecular Weight +29 Da (vs H)+45 Da (vs H)Slight increase
H-Bond Donors 00Neutral
H-Bond Acceptors 2 (Ring N)3 (Ring N + Ether O)Improved Solubility

LogP
Reference-0.5 to -1.2Reduced Lipophilicity
Metabolic Stability Low (

ox)
Moderate (O-dealkylation)Site Shift
Electronic Effect Weak Donor (+I)Weak Acceptor (-I via O)Modulates pKa of Ring N

Expert Insight: The electron-withdrawing nature of the oxygen in the methoxymethyl group (inductive effect) slightly lowers the pKa of the pyrimidine ring nitrogens compared to the ethyl analog. This can be advantageous if the basicity of the ring needs to be attenuated to reduce hERG channel binding or improve membrane permeability.

References

  • Synthesis of 2-substituted pyrimidines via amidine condensation: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.

  • Bioisosteric replacement strategies (Ether vs. Alkyl): Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Kinase Inhibitor Design (Pyrimidine Scaffolds): Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry, 47(27), 6658–6661.

  • Caspase Inhibitors and Methoxymethyl Pyrrolidines: Lee, D., et al. (2006). N-1-Substituted 5-Pyrrolidinylsulfonyl Isatins as Potent, Nonpeptidyl Caspase-3 and -7 Inhibitors.[4] Journal of Medicinal Chemistry, 49(23), 6635–6639.

  • Industrial Synthesis of Pyrimidine Intermediates (Vitamin B1 Context): Ullmann's Encyclopedia of Industrial Chemistry. Vitamins. Wiley-VCH Verlag GmbH & Co. KGaA.

Sources

Exploratory

molecular weight and formula of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine

An In-depth Technical Guide on the molecular weight, formula, and synthetic profile of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine . Executive Summary 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine is a functionalized pyrim...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the molecular weight, formula, and synthetic profile of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine .

Executive Summary

6-Chloro-2-(methoxymethyl)pyrimidin-4-amine is a functionalized pyrimidine scaffold widely utilized as an intermediate in medicinal chemistry. Characterized by its electrophilic C6-chlorine atom and the solubility-enhancing methoxymethyl side chain, it serves as a critical building block for kinase inhibitors and heterocyclic pharmaceuticals. This guide details its physicochemical properties, validated synthetic pathways, and reactivity profile.

Core Identity Matrix
AttributeSpecification
CAS Registry Number 1981-45-9
IUPAC Name 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine
Molecular Formula C₆H₈ClN₃O
Molecular Weight 173.60 g/mol
Exact Mass 173.0356
Appearance White to off-white solid (Typical)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water

Chemical Structure & Properties[1][2]

Structural Analysis

The molecule features a pyrimidine ring substituted at three key positions, creating a "push-pull" electronic system that defines its reactivity:

  • C2 (Methoxymethyl): An ether-linked alkyl group. Unlike a simple methyl group, the oxygen atom acts as a hydrogen bond acceptor, potentially improving the water solubility and metabolic profile of downstream drug candidates.

  • C4 (Amine): An electron-donating group (EDG) that deactivates the ring slightly but directs further electrophilic aromatic substitution (if applicable) to the C5 position.

  • C6 (Chloro): An electron-withdrawing leaving group. This is the primary reactive site for Nucleophilic Aromatic Substitution (

    
    ), allowing the attachment of complex amines or aryl groups.
    
Physicochemical Data (Predicted)
PropertyValueContext
LogP ~0.65Moderate lipophilicity; suitable for drug-like scaffolds.
pKa (Base) ~3.5The pyrimidine nitrogens are weakly basic due to the electron-withdrawing chlorine.
H-Bond Donors 1 (Amine)Crucial for binding site interactions (e.g., hinge regions in kinases).
H-Bond Acceptors 4Includes ring nitrogens and the ether oxygen.

Synthetic Methodology

The synthesis of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine typically follows a convergent three-step protocol. This route ensures high regioselectivity and minimizes the formation of the isomeric 2-amino product.

Reaction Pathway Diagram

SynthesisPathway Figure 1: Step-wise synthesis of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine. SM1 2-Methoxyacetamidine (Starting Material A) Int1 4,6-Dihydroxy-2- (methoxymethyl)pyrimidine (Intermediate 1) SM1->Int1 Cyclization (NaOEt/EtOH, Reflux) SM2 Diethyl Malonate (Starting Material B) SM2->Int1 Int2 4,6-Dichloro-2- (methoxymethyl)pyrimidine (Intermediate 2) Int1->Int2 Chlorination (POCl3, Reflux) Product 6-Chloro-2-(methoxymethyl) pyrimidin-4-amine (Target) Int2->Product Amination (NH3/MeOH, 0°C to RT)

Detailed Protocol
Step 1: Cyclization to Pyrimidine-4,6-diol
  • Reagents: 2-Methoxyacetamidine hydrochloride, Diethyl malonate, Sodium ethoxide (NaOEt).

  • Procedure:

    • Dissolve sodium metal in absolute ethanol to generate NaOEt in situ.

    • Add 2-Methoxyacetamidine hydrochloride and stir for 30 minutes to liberate the free amidine.

    • Add diethyl malonate dropwise.

    • Reflux the mixture for 4–6 hours. A heavy precipitate (the sodium salt of the pyrimidine) will form.

    • Workup: Remove solvent, dissolve residue in water, and acidify with HCl to pH ~2 to precipitate 4,6-dihydroxy-2-(methoxymethyl)pyrimidine .

  • Causality: The basic conditions are required to deprotonate the amidine and the malonate, driving the condensation reaction to close the pyrimidine ring.

Step 2: Chlorination
  • Reagents: Phosphorus oxychloride (

    
    ), N,N-Dimethylaniline (catalytic).
    
  • Procedure:

    • Suspend the dihydroxy intermediate in neat

      
      .
      
    • Heat to reflux (approx. 105°C) for 3–4 hours until the solution becomes clear.

    • Workup: Carefully pour the reaction mixture onto crushed ice (Exothermic!). Extract with Dichloromethane (DCM).

  • Safety Note:

    
     is corrosive and reacts violently with water. Strict anhydrous conditions are required during the reaction.
    
Step 3: Regioselective Amination
  • Reagents: Ammonia (

    
    ) in Methanol (7N solution) or Ammonium Hydroxide.
    
  • Procedure:

    • Dissolve 4,6-dichloro-2-(methoxymethyl)pyrimidine in methanol.

    • Cool to 0°C.

    • Slowly add the ammonia solution.

    • Stir at room temperature. Monitor by TLC or LC-MS.

    • Critical Control: The reaction must be stopped when the mono-amino product is formed. Over-reaction leads to the diamino byproduct.

    • Purification: Evaporate solvent and recrystallize from ethanol/water or purify via silica gel chromatography.

Reactivity & Applications in Drug Discovery

Nucleophilic Aromatic Substitution ( )

The defining feature of this molecule is the remaining chlorine atom at position C6. Because the pyrimidine ring is electron-deficient (especially with the 4-amino group acting as a weak donor but the ring nitrogens pulling density), the C6 position is highly susceptible to nucleophilic attack.

  • Reaction: Displacement of Cl by amines, thiols, or alkoxides.

  • Mechanism: Addition-Elimination.

  • Utility: This allows researchers to attach "Tail" groups—complex structural motifs that fit into the hydrophobic pocket of a target protein (e.g., ATP binding site of a kinase).

The "Methoxymethyl" Advantage

In drug design, replacing a simple methyl group (


) with a methoxymethyl group (

) is a strategic bioisosteric replacement.
  • Solubility: The ether oxygen interacts with water, lowering the LogP and improving oral bioavailability.

  • Metabolic Stability: The ether linkage is generally robust, though the methylene carbon can be a site of metabolic oxidation.

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage H319Causes serious eye irritation.
STOT - Single Exposure H335May cause respiratory irritation.
  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8°C (Refrigerate).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust.

References

  • PubChem Compound Summary.6-Chloro-2-(methoxymethyl)pyrimidin-4-amine (CAS 1981-45-9).

  • BLD Pharm.Product Sheet: 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine.

  • ChemSrc.6-Chloro-2-methylpyrimidin-4-amine and derivatives MSDS and Synthesis. (General reference for chloropyrimidine synthesis protocols).

  • MDPI Molbank.Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.

Foundational

The Chloropyrimidine Scaffold: Regioselective Control and Synthetic Utility in Drug Discovery

[1] Executive Summary The pyrimidine heterocycle is a cornerstone of modern medicinal chemistry, appearing in the pharmacophores of blockbuster kinase inhibitors (e.g., Palbociclib), antivirals (e.g., Etravirine), and st...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The pyrimidine heterocycle is a cornerstone of modern medicinal chemistry, appearing in the pharmacophores of blockbuster kinase inhibitors (e.g., Palbociclib), antivirals (e.g., Etravirine), and statins. Within this landscape, chloropyrimidines serve as the critical electrophilic "chassis" upon which complex drugs are assembled.

This guide addresses the primary challenge in utilizing chloropyrimidines: Regioselectivity . The ability to differentiate between multiple electrophilic sites (C2-Cl, C4-Cl, C6-Cl) and orthogonal halogens (C5-Br/I) dictates the success of a synthetic route. This document synthesizes mechanistic insights with industrial-grade protocols to provide a roadmap for high-fidelity drug synthesis.

Mechanistic Foundation: The Reactivity Hierarchy

To design a scalable route, one must understand the electronic bias of the pyrimidine ring. The reactivity is not random; it is governed by the relative energy of the Lowest Unoccupied Molecular Orbital (LUMO) coefficients at specific carbons.

The SNAr Paradigm (C4 vs. C2)

In 2,4-dichloropyrimidine systems, nucleophilic aromatic substitution (SNAr) does not occur with equal probability at all positions.[1]

  • C4-Position (Primary Reactivity): The C4 position is generally more reactive toward nucleophiles.

    • Causality: The intermediate Meisenheimer complex formed at C4 is stabilized by the para-nitrogen (N1), allowing for effective delocalization of the negative charge. Furthermore, C4 often possesses a higher LUMO coefficient compared to C2.

  • C2-Position (Secondary Reactivity): The C2 position is flanked by two nitrogen atoms. While inductively activated, the steric environment and the specific resonance contributions often make it less reactive than C4 under standard conditions.

  • Exceptions: The presence of bulky substituents at C5 or specific solvent/base combinations (e.g., tertiary amine nucleophiles leading to in situ activation) can occasionally invert this selectivity, favoring C2 [1].

Orthogonal Coupling (The C5-Halogen Switch)

When a bromine or iodine is introduced at C5 (e.g., 5-bromo-2,4-dichloropyrimidine), the molecule becomes a dual-mode electrophile.

  • Pd-Catalyzed Coupling: C5-Br/I bonds are weaker and more prone to oxidative addition by Pd(0) than C-Cl bonds.[2] This allows for Suzuki-Miyaura or Sonogashira couplings at C5 without disturbing the chlorides at C2/C4.[2]

  • SNAr: The chlorides remain active for nucleophilic displacement, allowing for sequential functionalization.

Visualization: The Chemoselectivity Map

The following diagram illustrates the decision logic for functionalizing a tri-halogenated pyrimidine core.

ReactivityMap Core 5-Bromo-2,4-dichloropyrimidine PathA Path A: S_NAr (Nucleophile) Core->PathA  Amine / Base   PathB Path B: Pd-Catalysis (Boronic Acid) Core->PathB  Pd(0) / Ar-B(OH)2   ProdA C4-Substituted Product (Major Isomer) PathA->ProdA  Kinetic Control   ProdB C5-Arylated Product PathB->ProdB  Oxidative Addition Pref.  

Caption: Chemoselectivity divergence in 5-bromo-2,4-dichloropyrimidine. C4 reacts via SNAr; C5 reacts via Pd-catalysis.

Synthetic Methodologies & Case Studies

Synthesis of the Chloropyrimidine Core

While many chloropyrimidines are commercially available, novel scaffolds often require de novo synthesis via Deoxychlorination .

  • Reagent: Phosphorus oxychloride (POCl3) is the standard.[3][4][5][6]

  • Catalysis: N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions) accelerates the reaction.

  • Safety Critical: The quenching of excess POCl3 is a major safety hazard in scale-up due to latent exothermic hydrolysis [2].[6]

Case Study: CDK4/6 Inhibitor Analogues

Drugs like Palbociclib utilize a 2,4-diaminopyrimidine core. The synthesis typically follows a sequential displacement strategy.

Workflow Summary:

  • Starting Material: 2,4-dichloro-5-substituted pyrimidine.[7]

  • Step 1 (C4 Displacement): Reaction with a bulky amine (e.g., a cyclopentyl amine) at low temperature. The steric bulk assists in directing selectivity to C4.

  • Step 2 (C2 Displacement): Reaction with a second aniline or amine at higher temperatures (often requiring acid catalysis or Buchwald-Hartwig conditions) to install the second nitrogen.

Experimental Protocols

Protocol A: Safe Large-Scale Deoxychlorination (POCl3)

Objective: Convert a pyrimidinone to a chloropyrimidine.

Reagents:

  • Substrate: 6-substituted-pyrimidin-4(3H)-one (1.0 equiv)

  • Reagent: POCl3 (3.0 - 5.0 equiv)

  • Base: N,N-Dimethylaniline (1.0 equiv)

Procedure:

  • Setup: Oven-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2). Flush with Nitrogen.

  • Addition: Charge the pyrimidinone. Add POCl3 slowly. Add N,N-dimethylaniline dropwise (Exothermic!).

  • Reaction: Heat to reflux (typically 90–105 °C) for 3–5 hours. Monitor by TLC/LCMS for disappearance of starting material.

  • Concentration: Distill off excess POCl3 under reduced pressure. Do not skip this step. Quenching a large volume of POCl3 is dangerous.

  • Quench (CRITICAL):

    • Prepare a mixture of crushed ice and water (5x volume of residue).

    • Dissolve the residue in minimal DCM or Chloroform.

    • Slowly pour the organic residue onto the mechanically stirred ice. Maintain internal temp < 20 °C.

    • Note: Do not add water to the residue; always add residue to water/ice.

  • Workup: Neutralize with NaHCO3 (solid) or NH4OH to pH ~7-8. Extract with DCM. Dry over Na2SO4.

Protocol B: Regioselective C4-Amination (SNAr)

Objective: Selective mono-amination of 2,4-dichloropyrimidine.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: Primary Amine (0.95 equiv) – Slight deficit prevents over-reaction.

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Isopropyl Alcohol (IPA) or THF.

Procedure:

  • Dissolution: Dissolve 2,4-dichloropyrimidine in IPA (0.2 M) and cool to 0 °C.

  • Addition: Mix the Amine and DIPEA in a separate vial. Add this solution dropwise to the pyrimidine solution over 30 minutes.

  • Reaction: Stir at 0 °C to RT. C4 displacement is usually fast (1–4 hours).

  • Monitoring: Check LCMS. Look for the mono-chlorinated product (M+Amine-Cl). If bis-substitution (C2+C4) appears, lower the temperature.

  • Workup: Evaporate volatiles. Partition between EtOAc and Water.

Data & Troubleshooting Guide

Regioselectivity Optimization Table
VariableConditionEffect on C4 vs C2 Selectivity
Temperature Low (< 0°C)Increases C4 selectivity (Kinetic control).
Solvent Protic (EtOH, IPA)Stabilizes the leaving group transition state; generally good for C4.
Solvent Aprotic (THF, DCM)Can sometimes reduce selectivity; useful if solubility is an issue.
Base Tertiary Amine (TEA)Standard.
Base NaH / AlkoxideWarning: Can shift selectivity to C2 or cause side reactions [1].
C5-Substituent Electron Withdrawing (NO2)Increases reactivity of both positions; makes selectivity harder to control.
Common Pitfalls
  • Hydrolysis: Chloropyrimidines are prone to hydrolysis back to pyrimidinones in acidic/aqueous conditions. Store under inert gas in a freezer.

  • Bis-addition: If the amine nucleophile is small and unhindered (e.g., methylamine), it is difficult to stop at mono-substitution. Solution: Use slow addition and low temperatures.

  • Isomer Misidentification: 2-amino-4-chloro and 4-amino-2-chloro isomers have very similar retention times. Validation: Use NOESY NMR or synthesize an authentic standard of the unwanted isomer to confirm.

Synthesis Workflow Visualization

The following diagram outlines a generic workflow for synthesizing a "Dual-Pharmacophore" Kinase Inhibitor using a chloropyrimidine hub.

Workflow Start Start: Uracil / Pyrimidinone Step1 1. Chlorination (POCl3) (Generates 2,4-dichloro core) Start->Step1  Activation   Step2 2. C4-S_NAr Displacement (Install Pharmacophore A) Step1->Step2  Regioselective (0°C)   Step3 3. C2-S_NAr / Buchwald (Install Pharmacophore B) Step2->Step3  Forcing Conditions (80°C)   Final Final Drug Candidate Step3->Final  Deprotection / Salt Formation  

Caption: Step-wise assembly of a kinase inhibitor scaffold.

References

  • MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules, 17, 4534.[4] [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine: A Detailed Guide for Researchers

Abstract This comprehensive guide details a robust and efficient synthetic route for 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine, a key building block in the development of various pharmaceutical agents. The described me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and efficient synthetic route for 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine, a key building block in the development of various pharmaceutical agents. The described methodology is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the scientific rationale behind the experimental choices. This document emphasizes scientific integrity, with all claims supported by authoritative sources and presented with clarity and precision.

Introduction: The Significance of Substituted Pyrimidines

Substituted pyrimidines are a class of heterocyclic compounds of paramount importance in medicinal chemistry. Their structural motif is found in a wide array of biologically active molecules, including antiviral, antibacterial, and anticancer agents. The specific substitution pattern on the pyrimidine ring plays a crucial role in the molecule's pharmacological activity, making the development of versatile synthetic routes to novel pyrimidine derivatives a continuous area of research. 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine serves as a valuable intermediate, offering multiple points for further functionalization in the design of complex drug candidates.

Strategic Approach to the Synthesis

The synthesis of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine is strategically designed in a three-step sequence starting from readily available precursors. The core of this strategy lies in the well-established reactivity patterns of the pyrimidine ring, particularly the differential reactivity of its chloro-substituents.

Our synthetic pathway commences with the construction of the pyrimidine core, followed by chlorination and a final selective amination. This approach is logical and efficient, maximizing yield and purity at each step.

Detailed Synthetic Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine.

Materials and Reagents
Reagent/MaterialGradeSupplier
Diethyl malonateReagentSigma-Aldrich
MethoxyacetonitrileReagentSigma-Aldrich
Sodium metalReagentSigma-Aldrich
Anhydrous EthanolACSFisher Scientific
Guanidine hydrochloride99%Acros Organics
Phosphorus oxychloride (POCl₃)99%Sigma-Aldrich
N,N-Dimethylaniline99%Alfa Aesar
Ammonia (7N in Methanol)Sigma-Aldrich
Dichloromethane (DCM)ACSFisher Scientific
Ethyl acetate (EtOAc)ACSFisher Scientific
HexanesACSFisher Scientific
Sodium bicarbonateACSEMD Millipore
Anhydrous Sodium SulfateACSVWR
Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Pyrimidine Core Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Selective Amination A Diethyl Malonate + Methoxyacetonitrile C Condensation A->C B Sodium Ethoxide in Ethanol B->C E Cyclization C->E D Guanidine Hydrochloride D->E F 2-(Methoxymethyl)-4,6-dihydroxypyrimidine E->F G 2-(Methoxymethyl)-4,6-dihydroxypyrimidine I Chlorination Reaction G->I H POCl₃, N,N-Dimethylaniline H->I J 4,6-Dichloro-2-(methoxymethyl)pyrimidine I->J K 4,6-Dichloro-2-(methoxymethyl)pyrimidine M SNAr Reaction K->M L Ammonia in Methanol L->M N 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine M->N

Caption: Experimental workflow for the synthesis of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine.

Step 1: Synthesis of 2-(Methoxymethyl)-4,6-dihydroxypyrimidine
  • Preparation of Methoxyacetamidine Hydrochloride: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methoxyacetonitrile (1.0 eq) in anhydrous ethanol. Add sodium methoxide (1.1 eq) and stir the mixture at room temperature for 30 minutes. To this solution, add guanidine hydrochloride (1.0 eq) and reflux the mixture for 6 hours.

  • Cyclization with Diethyl Malonate: After cooling the reaction mixture to room temperature, add diethyl malonate (1.0 eq) and an additional portion of sodium methoxide (2.0 eq). The reaction mixture is then refluxed for 12 hours.

  • Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with concentrated hydrochloric acid to pH 4-5. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 2-(methoxymethyl)-4,6-dihydroxypyrimidine.

Scientific Rationale: This is a classic Biginelli-type reaction, a well-established method for the synthesis of pyrimidine cores. The condensation of an amidine with a β-dicarbonyl compound is a reliable and high-yielding approach.[1]

Step 2: Synthesis of 4,6-Dichloro-2-(methoxymethyl)pyrimidine
  • Chlorination Reaction: In a fume hood, to a flask containing 2-(methoxymethyl)-4,6-dihydroxypyrimidine (1.0 eq), cautiously add phosphorus oxychloride (POCl₃, 5.0 eq). To this suspension, add N,N-dimethylaniline (0.2 eq) dropwise.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for 4 hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to give 4,6-dichloro-2-(methoxymethyl)pyrimidine.

Scientific Rationale: The conversion of hydroxypyrimidines to chloropyrimidines is a standard transformation, often accomplished with reagents like POCl₃.[2] The addition of a tertiary amine, such as N,N-dimethylaniline, can catalyze the reaction.[3]

Step 3: Synthesis of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine
  • Selective Amination: Dissolve 4,6-dichloro-2-(methoxymethyl)pyrimidine (1.0 eq) in a pressure vessel with methanol. Cool the solution to 0 °C and bubble ammonia gas through the solution for 15 minutes, or add a 7N solution of ammonia in methanol (2.0 eq).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80 °C for 12 hours.

  • Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine.

Scientific Rationale: The chloro groups at the C4 and C6 positions of the pyrimidine ring are more susceptible to nucleophilic aromatic substitution (SNAr) than a chloro group at the C2 position.[4][5] By controlling the stoichiometry of ammonia and the reaction conditions, a selective mono-amination at the C4 (or C6) position can be achieved.

Reaction Mechanism and Key Parameters

The final and most critical step of this synthesis is the selective amination. The underlying mechanism is a nucleophilic aromatic substitution (SNAr).

Caption: Generalized mechanism for the SNAr reaction.

Table of Key Reaction Parameters and Expected Outcomes:

StepKey ParametersExpected YieldPurity (by HPLC)
1 Reaction Time, Temperature70-80%>95%
2 Stoichiometry of POCl₃, Temperature60-70%>98%
3 Ammonia Concentration, Temperature, Pressure50-60%>99%

Characterization Data

The structure and purity of the final compound and key intermediates should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Safety and Handling

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme caution.

  • Ammonia is a corrosive and toxic gas. Handle in a well-ventilated area.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Conclusion

The synthetic route outlined in this document provides a reliable and scalable method for the preparation of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine. By understanding the principles of pyrimidine chemistry and carefully controlling the reaction conditions, researchers can efficiently synthesize this valuable building block for further applications in drug discovery and development.

References

  • Udayasri, A., et al. (2023). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1–9. [Link]

  • Arkat USA. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link]

  • Neufeldt, S. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]

  • Chen, X., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 341-344. [Link]

Sources

Application

reaction conditions for nucleophilic substitution of 6-chloro pyrimidines

An Application Guide to Reaction Conditions for Nucleophilic Substitution of 6-Chloro Pyrimidines For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 6-Chloropyrimidi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Reaction Conditions for Nucleophilic Substitution of 6-Chloro Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Chloropyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, from antiviral to anticancer drugs. The strategic functionalization of this heterocycle is paramount in drug discovery and development. 6-Chloropyrimidines, in particular, serve as versatile and highly valuable intermediates. The electron-deficient nature of the pyrimidine ring, amplified by the two ring nitrogens, renders the carbon atoms susceptible to nucleophilic attack. The chlorine atom at the C6 position acts as an excellent leaving group, making this position a prime target for modification via Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

The general reactivity order for nucleophilic substitution on an unsubstituted pyrimidine ring is C4(6) > C2 >> C5.[1][2] This guide provides a comprehensive overview of the reaction conditions, detailed protocols, and mechanistic insights for the successful nucleophilic substitution of 6-chloropyrimidines, empowering researchers to efficiently synthesize diverse compound libraries for screening and lead optimization.

Pillar 1: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The primary pathway for the substitution of the chloro group on the pyrimidine ring is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is generally a two-step process:

  • Addition: The nucleophile attacks the electron-deficient carbon atom at the C6 position. This disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3]

  • Elimination: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride leaving group.[4]

The electron-withdrawing character of the ring nitrogens is crucial as it stabilizes the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.[4]

SNAr_Mechanism Reactants 6-Chloropyrimidine + Nucleophile (Nu⁻) TransitionState1 Transition State 1 Reactants->TransitionState1 Addition (Rate-Determining Step) Meisenheimer Meisenheimer Complex (Resonance Stabilized) TransitionState1->Meisenheimer TransitionState2 Transition State 2 Meisenheimer->TransitionState2 Elimination Products 6-Substituted Pyrimidine + Cl⁻ TransitionState2->Products Troubleshooting_Workflow Start Problem Observed: Low or No Yield CheckPurity Verify Starting Material Purity & Reactivity Start->CheckPurity CheckMoisture Check for Moisture/ Use Anhydrous Conditions Start->CheckMoisture For catalyzed reactions IncreaseTemp Increase Reaction Temperature / Use Microwave CheckPurity->IncreaseTemp If pure ChangeSolvent Change Solvent (e.g., DMF -> DMSO) IncreaseTemp->ChangeSolvent Still low yield Success Reaction Optimized IncreaseTemp->Success Yield improves ChangeBase Use Stronger/ Different Base ChangeSolvent->ChangeBase Still low yield ChangeSolvent->Success Yield improves Catalyst Is reaction catalyzed? ChangeBase->Catalyst Still low yield ChangeBase->Success Yield improves AddCatalyst Introduce Catalyst (e.g., Pd for C-N/C-C) Catalyst->AddCatalyst No ChangeLigand Screen Different Ligands/Catalyst Loading Catalyst->ChangeLigand Yes AddCatalyst->Success ChangeLigand->Success CheckMoisture->Catalyst

Sources

Method

solvent selection for reactions involving methoxymethyl pyrimidines

Application Note: Solvent Systems for the Functionalization and Deprotection of Methoxymethyl (MOM) Pyrimidines Abstract & Strategic Context Methoxymethyl (MOM) pyrimidines are ubiquitous scaffolds in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Systems for the Functionalization and Deprotection of Methoxymethyl (MOM) Pyrimidines

Abstract & Strategic Context

Methoxymethyl (MOM) pyrimidines are ubiquitous scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors and nucleoside analogs. The MOM group serves a dual purpose: it masks acidic protons (N-H or O-H) to prevent catalyst poisoning and acts as a powerful Directed Metalation Group (DMG) for regioselective functionalization.

However, the amphiphilic nature of the pyrimidine ring—combined with the specific Lewis basicity of the MOM ether—creates a narrow operating window for solvent selection. This guide provides a rational, mechanistic approach to solvent selection for three critical workflows: Directed Ortho Metalation (DoM) , Cross-Coupling , and Deprotection .

Solvent Selection for Directed Ortho Metalation (DoM)

The most critical reaction involving MOM-pyrimidines is regioselective lithiation. The solvent here is not merely a medium; it is a ligand that dictates the aggregation state of the organolithium species.

The Mechanistic Driver: Deaggregation

Organolithium reagents (e.g., n-BuLi) exist as hexamers or tetramers in non-polar solvents, which are kinetically unreactive. To effect deprotonation adjacent to the MOM group, the solvent must coordinate to Lithium, breaking these aggregates into reactive dimers or monomers.

SolventPolarity (Dielectric)Coordination AbilityStability w/ n-BuLiRecommendation
THF 7.5HighLow (t1/2 ~10 min @ 35°C)Standard. Excellent deaggregation.
2-MeTHF 6.97Moderate-HighHigh (t1/2 ~130 min @ 35°C)Superior. Greener, higher stability.
Et₂O 4.3ModerateModerateAlternative. Use if THF causes over-reaction.
Hexane 1.8NoneHighPoor. Requires TMEDA additive.
The Superior Choice: 2-Methyltetrahydrofuran (2-MeTHF)

While THF is the historical standard, 2-MeTHF is the recommended solvent for scale-up and precise applications.[1]

  • Causality: The steric bulk of the methyl group in 2-MeTHF slows down the degradation of the solvent by the strong base (reductive ring opening), allowing for higher temperature tolerance (e.g., -40°C vs -78°C) and longer reaction times without byproduct formation.

  • Workup Advantage: Unlike THF, 2-MeTHF forms a clean biphasic system with water, simplifying the quench and extraction process.[1][2]

Visualizing the Solvation & Lithiation Pathway

LithiationPathway Start MOM-Pyrimidine (Precursor) Solvent Solvent Selection: 2-MeTHF (Preferred) or THF Start->Solvent Dissolution Coordination Coordination Complex: Li-Solvent-MOM Interaction Solvent->Coordination + n-BuLi (Deaggregation) Lithiation Directed Lithiation (Ortho-Li Species) Coordination->Lithiation Intramolecular Deprotonation Electrophile Electrophile Addition (E+) Lithiation->Electrophile Quench Product Functionalized MOM-Pyrimidine Electrophile->Product

Figure 1: The solvent acts as a ligand to break down organolithium aggregates, enabling the MOM oxygen to direct the lithium to the ortho position.

Protocol: 2-MeTHF Mediated Ortho-Lithiation

Objective: Regioselective installation of an electrophile ortho to the MOM group. Self-Validating Step: The "Deuterium Quench" (Step 4) is mandatory to confirm lithiation efficiency before committing valuable electrophiles.

  • Preparation:

    • Flame-dry a 3-neck round bottom flask under Argon.

    • Charge with MOM-pyrimidine (1.0 equiv).

    • Add anhydrous 2-MeTHF (Concentration: 0.2 M). Note: Ensure water content is <50 ppm via Karl Fischer titration.

  • Cryogenic Cooling:

    • Cool the solution to -78°C (internal temperature).

    • Critical: Do not rely on bath temperature. Use an internal probe. The exotherm of BuLi addition in 2-MeTHF is significant.

  • Lithiation:

    • Add n-BuLi (1.1 equiv) dropwise over 20 minutes. Maintain internal temp < -70°C.

    • Stir for 45–60 minutes.

    • Why 2-MeTHF? If using THF, strict -78°C is required. With 2-MeTHF, brief excursions to -50°C are tolerated without solvent decomposition.

  • Validation (The "D-Check"):

    • Remove a 50 µL aliquot via syringe.

    • Quench into a vial containing 0.5 mL MeOD (Methanol-d4).

    • Analyze via LCMS or NMR. >95% Deuterium incorporation indicates successful lithiation.

  • Electrophile Trapping:

    • Add the Electrophile (1.2 equiv) dissolved in minimal 2-MeTHF.

    • Allow to warm to room temperature slowly.

  • Workup:

    • Quench with saturated NH₄Cl.

    • Phase separate directly (advantage of 2-MeTHF).[3]

Solvent Selection for Deprotection

Removing the MOM group requires acid catalysis to generate the hemiacetal, which collapses to release formaldehyde and the alcohol/amine. The choice of solvent depends entirely on the solubility of the deprotected product .

Decision Matrix: Solubility-Driven Solvent Choice
ScenarioRecommended Solvent SystemMechanismNotes
Standard (Lipophilic Product) DCM / TFA (4:1)Lewis/Brønsted AcidolysisBest for products soluble in organics. TFA captures the methoxy cation.
Polar/Water Soluble Product MeOH / Conc. HCl (10:1)SolvolysisHigh solubility for polar pyrimidines. Heating (50°C) often required.
Acid Sensitive Substrates DCM / TMSBr Silyl-transferAnhydrous. Mild. Cleaves MOM via silyl ether intermediate.
Visualizing the Deprotection Logic

DeprotectionLogic Start MOM-Protected Substrate Check Is the Product Water Soluble? Start->Check PathA Yes (Polar) Check->PathA Yes PathB No (Lipophilic) Check->PathB No SolventA MeOH / HCl (6M) (Protic Solvolysis) PathA->SolventA PathC Acid Sensitive? PathB->PathC SolventB DCM / TFA (Anhydrous Acidolysis) PathC->SolventB Robust SolventC DCM / TMSBr (Lewis Acid) PathC->SolventC Sensitive

Figure 2: Selection of deprotection conditions must prioritize the solubility of the final product to ensure complete conversion and easy isolation.

Protocol: Mild Deprotection with TMSBr

For complex drug scaffolds where strong mineral acids (HCl) might hydrolyze other functional groups (e.g., nitriles, esters), the Trimethylsilyl Bromide (TMSBr) method is the gold standard.

  • Dissolution: Dissolve MOM-pyrimidine (1.0 equiv) in anhydrous DCM (0.1 M).

  • Cooling: Cool to 0°C under Nitrogen.

  • Addition: Add TMSBr (3.0 equiv) dropwise.

    • Mechanism:[2][4][5][6][7][8] TMSBr acts as a Lewis acid, coordinating to the MOM oxygen. The bromide ion then nucleophilically attacks the methylene group.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (MOM ethers are usually less polar than the product).

  • Quench: Pour into saturated NaHCO₃.

    • Note: Do not use water alone, as the HBr generated will acidify the mixture rapidly.

References & Authoritative Sources

  • Directed Ortho Metalation (DoM) Fundamentals:

    • Snieckus, V. Directed ortho metalation.[7][9] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.Chem. Rev.1990 , 90, 879–933.

  • 2-MeTHF as a Superior Solvent:

    • Pace, V., et al. 2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry.[10]Aust. J. Chem.[10]2012 , 65, 301–302.

  • MOM Deprotection Strategies:

    • Wuts, P. G. M., Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • TMSBr Deprotection Mechanism:

    • Laird, T., et al. Cleavage of MOM Ethers with Trimethylsilyl Bromide.J. Org.[9] Chem.1981 , 46, 5221.

  • Solubility of Pyrimidines:

    • Baluja, S., et al. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.[11]Int. J. Ind. Chem.2014 .[12]

Sources

Application

Strategic Chlorination of 2-(methoxymethyl)pyrimidin-4-ol: A Guide for Medicinal Chemists

Abstract The conversion of 2-(methoxymethyl)pyrimidin-4-ol to 4-chloro-2-(methoxymethyl)pyrimidine represents a critical activation step in the synthesis of a multitude of biologically active molecules. The introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conversion of 2-(methoxymethyl)pyrimidin-4-ol to 4-chloro-2-(methoxymethyl)pyrimidine represents a critical activation step in the synthesis of a multitude of biologically active molecules. The introduction of a chloro group at the 4-position transforms the pyrimidine core into a versatile electrophile, amenable to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth analysis of the common reagents used for this chlorination, focusing on the underlying mechanisms and offering detailed, field-tested protocols. Our objective is to equip researchers with the knowledge to perform this transformation efficiently, safely, and with high fidelity, ensuring a reliable supply of this key intermediate for drug discovery pipelines.

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, and its metabolic stability. The precursor, 2-(methoxymethyl)pyrimidin-4-ol, is a readily accessible starting material. However, in its hydroxyl form, the C4 position is relatively unreactive. The chlorination to 4-chloro-2-(methoxymethyl)pyrimidine is a pivotal transformation that unlocks the synthetic potential of this scaffold, enabling the exploration of chemical space through the introduction of diverse functionalities at this position.

Reagent Selection and Mechanistic Insights

The chlorination of a hydroxypyrimidine is effectively a dehydration reaction, converting the more stable keto tautomer of the pyrimidin-4-ol into the corresponding chloro derivative. The two most prominent and reliable reagents for this transformation are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).

Phosphorus Oxychloride (POCl₃): The Workhorse Reagent

Phosphorus oxychloride is a powerful and highly effective reagent for this type of chlorination.[1][2][3] It can be used as both the reagent and the solvent, or with an appropriate high-boiling solvent. The reaction generally requires heating to drive it to completion.[1][3]

Mechanism of Action: The reaction proceeds via the initial phosphorylation of the pyrimidin-4-ol oxygen, forming a phosphate ester intermediate. This is a crucial step as it transforms the hydroxyl group into a good leaving group. Subsequent attack by a chloride ion (generated from POCl₃) at the C4 position, followed by elimination of the phosphate group, yields the desired 4-chloropyrimidine.[4]

Thionyl Chloride (SOCl₂): A Milder Alternative with Catalytic Activation

Thionyl chloride is another effective chlorinating agent that can often be employed under milder conditions than POCl₃.[5][6][7] Its efficacy is significantly enhanced by the use of a catalytic amount of N,N-dimethylformamide (DMF). This combination forms the Vilsmeier-Haack reagent in situ, a highly electrophilic species.[8][9][10]

The Vilsmeier-Haack Mechanism: DMF reacts with SOCl₂ to form the electrophilic chloroiminium salt, often referred to as the Vilsmeier reagent.[8][9][11] This reagent then activates the pyrimidin-4-ol by reacting with the hydroxyl group. This activation facilitates the subsequent nucleophilic attack by chloride, leading to the formation of the 4-chloropyrimidine and the regeneration of the DMF catalyst.

ReagentTypical ConditionsAdvantagesDisadvantages
POCl₃ Neat or in a high-boiling solvent, reflux (80-110°C)[1][3]High reactivity, reliable, often high-yielding.Harsh conditions, corrosive, requires careful quenching of excess reagent.
SOCl₂ / DMF Inert solvent (e.g., toluene, CH₂Cl₂), room temp to refluxMilder conditions possible, gaseous byproducts (SO₂, HCl) are easily removed.[6]The Vilsmeier reagent can sometimes lead to side reactions (e.g., formylation) with certain substrates.

Detailed Experimental Protocols

Safety Precautions: Both phosphorus oxychloride and thionyl chloride are highly corrosive, toxic, and react violently with water. All operations must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory.

Protocol 1: Chlorination with Phosphorus Oxychloride (POCl₃)

This protocol is a robust and widely applicable method for the gram-scale synthesis of 4-chloro-2-(methoxymethyl)pyrimidine.

Experimental Workflow:

Caption: Step-by-step workflow for POCl₃-mediated chlorination.

Materials:

  • 2-(methoxymethyl)pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-(methoxymethyl)pyrimidin-4-ol (1.0 equivalent).

  • Under a nitrogen atmosphere, carefully and slowly add phosphorus oxychloride (3.0 to 5.0 equivalents) while cooling the flask in an ice bath.

  • Once the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 2 to 4 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Quenching (Critical Step): In a separate large beaker containing a stirred mixture of crushed ice and water, slowly and carefully pour the reaction mixture. This is a highly exothermic process and should be done with caution.

  • Neutralize the acidic aqueous slurry by the slow addition of solid NaHCO₃ or by pouring it into a saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure 4-chloro-2-(methoxymethyl)pyrimidine.

Protocol 2: Chlorination with Thionyl Chloride (SOCl₂) and Catalytic DMF

This protocol offers a potentially milder alternative, which may be advantageous if the substrate possesses other sensitive functional groups.

Experimental Workflow:

Caption: Step-by-step workflow for SOCl₂/DMF-mediated chlorination.

Materials:

  • 2-(methoxymethyl)pyrimidin-4-ol

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-(methoxymethyl)pyrimidin-4-ol (1.0 equivalent) and toluene (5-10 mL per gram of starting material).

  • Add a catalytic amount of DMF (approximately 0.1 equivalents).

  • Cool the stirred suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.5 to 2.0 equivalents) dropwise.

  • After the addition is complete, warm the reaction mixture to reflux and maintain for 1 to 3 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess thionyl chloride.

  • Carefully partition the residue between ethyl acetate and water.

  • Neutralize the aqueous layer with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Product Characterization

Confirmation of the structure and purity of the resulting 4-chloro-2-(methoxymethyl)pyrimidine is essential. Standard analytical techniques should be employed:

  • NMR Spectroscopy (¹H and ¹³C): Expect to see the disappearance of the N-H proton and the characteristic shifts of the pyrimidine ring protons. The ¹³C NMR will show a significant downfield shift for the C4 carbon.

  • Mass Spectrometry: The mass spectrum should show the correct molecular ion peak, with the characteristic M/M+2 isotopic pattern for a monochlorinated compound (approximately 3:1 ratio).

  • TLC/LC-MS: Used to assess the purity of the final product and to confirm the molecular weight.

Concluding Remarks

The chlorination of 2-(methoxymethyl)pyrimidin-4-ol is a foundational reaction for the synthesis of pyrimidine-based libraries in drug discovery. The choice between POCl₃ and SOCl₂/DMF will depend on the scale of the reaction, the presence of other functional groups, and laboratory preference. By understanding the underlying mechanisms and adhering to carefully controlled protocols, researchers can reliably produce high-quality 4-chloro-2-(methoxymethyl)pyrimidine, a key building block for the development of novel therapeutics.

References

  • Vilsmeier–Haack reaction - Grokipedia. (URL: )
  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. (URL: )
  • A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. (URL: )
  • The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. (URL: )
  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv
  • A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution - Who we serve. (URL: )
  • CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google P
  • A Synthesis of 4-Chloro-2-(trichloromethyl)
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
  • Vilsmeier-Haack Reaction - Chemistry Steps. (URL: )
  • Synthesis and properties of CF 2 X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. (URL: )
  • CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google P
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (URL: )
  • What is thionyl chloride (SOCl2) used for? - Quora. (URL: [Link])

  • POCl3 chlorination of 4-quinazolones - PubMed. (URL: [Link])

  • Is thionyl chloride an important chlorinating and oxidizing agent in organic chemistry?. (URL: [Link])

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl 3 - MDPI. (URL: [Link])

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (URL: [Link])

  • (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest - ResearchGate. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

solubility issues of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine in DMSO

Technical Support Center: Solubility & Handling Guide Topic: 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine in DMSO Ticket ID: SOL-PYR-0624 Status: Open Responder: Senior Application Scientist, Chemical Biology Division Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling Guide Topic: 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine in DMSO Ticket ID: SOL-PYR-0624 Status: Open Responder: Senior Application Scientist, Chemical Biology Division

Executive Summary

6-Chloro-2-(methoxymethyl)pyrimidin-4-amine is a functionalized pyrimidine building block often used in medicinal chemistry (e.g., kinase inhibitor synthesis).[1] Its structure combines a polar amine and methoxymethyl group with a lipophilic chloro-pyrimidine core.

While theoretically soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), users frequently encounter kinetic solubility barriers (slow dissolution) and thermodynamic instability (precipitation upon aqueous dilution). This guide addresses these specific physicochemical challenges.

Part 1: Troubleshooting Guide (Q&A)

Q1: "I added DMSO to the solid, but it remains a cloudy suspension even after vortexing. Is the compound bad?"

Diagnosis: Likely Crystal Lattice Energy Barrier , not compound degradation. Technical Insight: Pyrimidine derivatives often form strong intermolecular hydrogen bond networks (N-H···N) in the solid state.[2][3] Vortexing alone provides insufficient energy to break this lattice. The Fix:

  • Sonication (Critical): Place the sealed vial in an ultrasonic water bath at 35–40°C for 10–15 minutes. The combination of cavitation and mild heat is usually required to disrupt the crystal packing.

  • Check the Form: Verify if you are using the free base or a salt (e.g., HCl).

    • Free Base: Soluble in DMSO.[2][3][4][5][6]

    • HCl Salt: significantly less soluble in DMSO.[4] If you have the salt, you may need to add 1-2 equivalents of an organic base (e.g., Triethylamine) to "free" the amine and improve DMSO solubility.

Q2: "My stock solution was clear, but when I diluted it into PBS/media, it immediately turned milky (precipitated). Why?"

Diagnosis: The "Solvent Shift" Crash-Out . Technical Insight: This is the most common failure mode. DMSO is hygroscopic and miscible with water, but your compound is lipophilic (LogP ~1.5–2.5 estimated). When you add the DMSO stock to water, the solvent environment instantly becomes highly polar. The compound's solubility drops exponentially, forcing it out of solution before it can disperse. The Fix:

  • Never add the DMSO stock directly to a large volume of static buffer.

  • Protocol:

    • Vortex the aqueous buffer during the addition.

    • Step-down Dilution: Dilute the 100% DMSO stock to an intermediate 50% DMSO/Water step before the final dilution. This creates a solvation gradient.

    • Limit Final DMSO: Ensure the final DMSO concentration is <0.5% (v/v) if possible, or use a carrier like Cyclodextrin if high concentrations are needed.

Q3: "My DMSO stock solution has turned from colorless to yellow/orange over a week. Is it still safe to use?"

Diagnosis: Nucleophilic Aromatic Substitution (SNAr) or Oxidation . Technical Insight: The C6-Chloro position on the pyrimidine ring is electron-deficient and susceptible to nucleophilic attack.

  • Risk:[4] Wet DMSO contains water, which can slowly hydrolyze the C-Cl bond to C-OH (6-hydroxy impurity), releasing HCl and causing color change.

  • Risk:[4] DMSO itself can act as an oxidant (Swern-like pathways) under specific conditions, though less likely without activators. The Fix:

  • Discard any colored solutions if the assay is sensitive.

  • Prevention: Store stocks at -20°C or -80°C in small, single-use aliquots to prevent repeated moisture entry during freeze-thaw cycles. Use anhydrous DMSO (packed under argon/nitrogen).

Part 2: Technical Deep Dive & Mechanism

Solubility Profile
ParameterValue / CharacteristicNotes
Primary Solvent DMSO (Anhydrous)Recommended concentration: 10–50 mM . Max ~100 mM with sonication.[3]
Secondary Solvent DMF (Dimethylformamide)Good alternative if DMSO fails; less hygroscopic but more toxic.
Aqueous Solubility Low / NegligibleRequires <1% DMSO cosolvent or surfactant (Tween-80) for biological assays.
pKa (Calculated) ~3.5 (Pyrimidine N)The molecule is neutral at physiological pH (7.4).
Structural Challenges
  • The Methoxymethyl Group: While this ether group adds some polarity, it acts primarily as a Hydrogen Bond Acceptor (HBA). It does not significantly aid solubility in non-polar environments compared to a hydroxyl group.

  • The 6-Chloro Substituent: This is the "instability hotspot." In DMSO, especially at elevated temperatures (>60°C), the chloride is a good leaving group. Do not boil this compound to dissolve it.

Part 3: Validated Solubilization Protocol

Objective: Prepare a stable 10 mM Stock Solution.

Materials:

  • Compound: 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine

  • Solvent: DMSO, Anhydrous (≥99.9%, stored over molecular sieves)

  • Equipment: Ultrasonic water bath, Vortex mixer.

Workflow:

  • Weighing: Weigh the solid into a glass vial (avoid plastic if storing long-term, as DMSO leaches plasticizers).

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to reach 10 mM.

    • Tip: Do not assume the compound has negligible volume. Add 90% of the DMSO, dissolve, then top up to volume.

  • Dispersal: Vortex vigorously for 30 seconds. The solution will likely be cloudy.

  • Energy Input: Sonicate at 37°C for 10 minutes.

    • Checkpoint: Hold the vial up to a light source. If "schlieren" lines (refractive index swirls) or particulates are visible, sonicate for another 5 minutes.

  • Quality Check: Centrifuge briefly (1000 x g, 1 min) to check for a pellet. If a pellet forms, you have exceeded the solubility limit—dilute to 5 mM.

  • Storage: Aliquot immediately into amber vials. Store at -20°C.

Part 4: Visual Troubleshooting Logic

SolubilityLogic Start User: Compound won't dissolve in DMSO CheckConc Check Concentration (Is it >50 mM?) Start->CheckConc Dilute Action: Dilute to <20 mM CheckConc->Dilute Yes Sonicate Action: Sonicate @ 37°C (15 mins) CheckConc->Sonicate No Dilute->Sonicate VisualCheck Visual Inspection: Clear? Sonicate->VisualCheck CheckSalt Check Form: Is it a Salt (HCl)? VisualCheck->CheckSalt No Success Success: Filter & Store (-20°C) VisualCheck->Success Yes AddBase Action: Add 1.5 eq. Triethylamine (TEA) CheckSalt->AddBase Yes Fail Failure: Switch Solvent (Try DMF or DMA) CheckSalt->Fail No (It's Free Base) AddBase->Sonicate

Caption: Figure 1. Decision tree for troubleshooting solubility issues with aminopyrimidines in DMSO.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Amino-2,6-dichloropyrimidine (Analogous Structure). PubChem.[7] Available at: [Link] (Accessed via search snippet 1.15).

  • Lippincott, Williams & Wilkins.Remington: The Science and Practice of Pharmacy.
  • Balakin, K. V., et al. "In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability." BenchChem Technical Guides, 2025. (Accessed via search snippet 1.3).
  • Gershon, H., et al. "Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols." Monatshefte für Chemie, 2003. (Demonstrates hydrolysis of heteroaromatic chlorides in DMSO). Available at: [Link] (Accessed via search snippet 1.22).

Sources

Optimization

purification methods for 6-chloro-pyrimidin-4-amine intermediates

Technical Support Center: 6-Chloro-pyrimidin-4-amine Purification Case ID: PUR-5305-59-9 Subject: Optimization of Workup and Purification for 4-Amino-6-chloropyrimidine Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Chloro-pyrimidin-4-amine Purification

Case ID: PUR-5305-59-9 Subject: Optimization of Workup and Purification for 4-Amino-6-chloropyrimidine Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Overview

Welcome to the Technical Support Center. You are likely working with 6-chloropyrimidin-4-amine (CAS: 5305-59-9), a critical scaffold for kinase inhibitors and agrochemicals.[1]

This intermediate is amphoteric but predominantly basic (


 for the conjugate acid).[1] The chlorine atom at position 6 is deactivated compared to 4,6-dichloropyrimidine but remains susceptible to nucleophilic attack and hydrolysis.[1] The primary purification challenges involve separating the product from the starting material (4,6-dichloropyrimidine) and the over-aminated byproduct (4,6-diaminopyrimidine).[1]

Module 1: The "Quick Fix" (Solubility & Handling)

Q: My product is not dissolving in standard organic solvents. What is the solubility profile?

A: 6-chloropyrimidin-4-amine exhibits a "brick-dust" lattice energy due to intermolecular hydrogen bonding between the amine and the ring nitrogens.[1]

SolventSolubility (25°C)Solubility (Hot/Reflux)Application
Water Low (<1 g/L)Moderate to HighRecrystallization (Primary choice)
DCM LowModerateExtraction (requires large volumes)
Ethyl Acetate LowModerateWashing/Trituration
Methanol/Ethanol ModerateHighDissolution for transfer
DMSO/DMF HighHighReaction solvent (hard to remove)
Dilute HCl (1N) HighN/AAcid-Base Extraction

Technical Tip: Do not attempt to load a flash column using pure DCM. Use a dry-load method (adsorb on silica) or dissolve in a small amount of THF/MeOH before loading.[1]

Module 2: The Standard Protocol (Acid-Base Workup)

Q: How do I remove unreacted 4,6-dichloropyrimidine (DCP) without running a column?

A: The most efficient method relies on the basicity difference.[1] The product (mono-amine) is basic enough to be protonated by dilute acid, whereas the starting material (DCP) is not.[1]

Protocol: Selective Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). If the product has precipitated, filter the solid first—this solid is often pure enough to proceed.

  • Acid Extraction: Extract the organic layer with 1.0 M HCl (3x).

    • Mechanism:[2][3][4] The product moves to the aqueous phase as the hydrochloride salt.[1]

    • Fate of Impurities: The non-basic 4,6-dichloropyrimidine remains in the EtOAc layer.[1]

  • Organic Wash: Wash the combined acidic aqueous layers once with fresh EtOAc to remove entrained neutrals.

  • Neutralization: Cool the aqueous layer to 0–5°C. Slowly adjust pH to 9–10 using 4M NaOH or saturated

    
    .
    
    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Isolation: Filter the precipitate. If no precipitate forms (due to high dilution), extract the aqueous phase with EtOAc or THF/DCM (3:1).

Workflow Visualization:

AcidBaseWorkup Crude Crude Mixture (Product + DCP + Diamine) Dissolve Dissolve in EtOAc Crude->Dissolve Extract Extract with 1M HCl Dissolve->Extract OrgLayer Organic Layer (Contains 4,6-Dichloropyrimidine) Extract->OrgLayer Neutrals stay AqLayer Aqueous Acid Layer (Contains Product Salt) Extract->AqLayer Product protonates Wash Wash with EtOAc AqLayer->Wash Basify Adjust pH to 9-10 (NaOH/Na2CO3) Wash->Basify Precipitate Precipitate Forms Basify->Precipitate Filter Filtration & Drying Precipitate->Filter

Figure 1: Selective acid-base workup to separate 6-chloropyrimidin-4-amine from non-basic starting materials.[1]

Module 3: Advanced Purification (Recrystallization)

Q: The product is still colored or contains trace diamine.[1] How do I recrystallize it?

A: Recrystallization is superior to chromatography for this intermediate, particularly for removing the 4,6-diaminopyrimidine impurity (which is more polar) and colored oxidation byproducts.[1]

Recommended Solvent System: Water While counter-intuitive for organics, water is the industrial standard for aminopyrimidines [1].

Protocol:

  • Suspend the crude solid in water (approx. 10-15 mL per gram).

  • Heat to reflux (100°C). The solid should dissolve completely.[1]

    • Troubleshooting: If it does not dissolve, add small aliquots of Ethanol (up to 10%) dropwise.

  • Optional: Add activated charcoal (5 wt%), stir for 5 mins at reflux, and filter hot through Celite to remove color.

  • Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Filter the long, colorless needles. Wash with ice-cold water.[1]

Alternative System: Toluene If the impurity is primarily the starting material (DCP), recrystallize from hot toluene. The product is sparingly soluble in cold toluene, while DCP remains in solution [2].

Module 4: Troubleshooting Specific Impurities

Q: I see a spot on TLC just below my product. What is it?

A: This is likely 4,6-diaminopyrimidine (from over-amination).[1]

  • Diagnosis: It is more polar than the product (lower Rf in EtOAc/Hexane). It is also basic, so it will co-extract in the acid-base workup described in Module 2.

  • Solution: You must use the Water Recrystallization method (Module 3). The diamine is significantly more soluble in cold water than the mono-chloro amine, allowing it to stay in the mother liquor.[1]

Q: My product turned pink/brown upon drying.

A: Aminopyrimidines are electron-rich and prone to air oxidation.[1]

  • Prevention: Dry in a vacuum oven under

    
     atmosphere at <50°C.
    
  • Remediation: Recrystallize with activated charcoal (Norit) or pass a solution through a short pad of silica gel using 5% MeOH in DCM.

Chromatography Guide (If absolutely necessary) If you must run a column, standard silica conditions often cause tailing due to the basic amine interacting with acidic silanols.

  • Mobile Phase: DCM : MeOH (95:5) + 1% Triethylamine (TEA) or 1% NH4OH .

  • Note: The base additive blocks silanol sites, sharpening the peak.

Decision Logic for Purification:

PurificationLogic Start Crude Purity Check DCP_High High DCP (Starting Material) Start->DCP_High TLC: High Rf spot Diamine_High High Diamine (Over-reaction) Start->Diamine_High TLC: Low Rf spot Color Colored/Oxidized Start->Color Visual Inspection Action_AcidBase Acid-Base Extraction DCP_High->Action_AcidBase Action_WaterRecrys Recrystallize (Water) Diamine_High->Action_WaterRecrys Action_Charcoal Charcoal Treatment Color->Action_Charcoal

Figure 2: Troubleshooting logic for specific impurity profiles.[1]

References

  • Molecules 2021 . Mono- and Diamination of 4,6-Dichloropyrimidine... (Discusses solubility and synthesis of diamino vs mono-amino derivatives).

  • US Patent 5525724 . Process for the preparation of chloropyrimidines. (Details on separation of chloropyrimidines from amine hydrochlorides and solvent choices like toluene).

  • BenchChem Technical Guide . Solubility Profile of Aminopyrimidines. (General solubility data for chlorinated aminopyrimidines). [1]

  • University of Rochester . Workup for Removing Amines. (Standard protocols for acid-base extraction of basic organic intermediates).

Sources

Troubleshooting

Technical Support Center: Pyrimidine Cross-Coupling Optimization

Status: Online | Specialist: Senior Application Scientist | Topic: Minimizing Side Reactions Welcome to the Pyrimidine Coupling Support Hub. You are likely here because your pyrimidine cross-coupling failed.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Specialist: Senior Application Scientist | Topic: Minimizing Side Reactions

Welcome to the Pyrimidine Coupling Support Hub.

You are likely here because your pyrimidine cross-coupling failed. This is common.[1] Pyrimidines are among the most challenging substrates in catalysis due to their electron-deficient nature and the presence of Lewis-basic nitrogens.

This guide treats your experimental failures as "Support Tickets." Select the symptom below that matches your observation to access the troubleshooting protocol.

Ticket #001: "My reaction conversion stalls at <20%."

Diagnosis: Catalyst Poisoning (N-Coordination) Severity: Critical

The Mechanism: Unlike benzene rings, pyrimidines possess lone pairs on the nitrogen atoms. Standard Palladium catalysts (e.g., Pd(PPh3)4) are "poisoned" when the pyrimidine nitrogen binds to the Pd center, displacing the phosphine ligand. This creates a stable, unreactive "off-cycle" complex, preventing the oxidative addition step.

Visualizing the Failure: The diagram below illustrates how your catalyst gets trapped in a non-productive cycle.

CatalystPoisoning Pd_L Active Catalyst [Pd(0)-L] OxAdd Oxidative Addition (Productive) Pd_L->OxAdd Normal Pathway Poisoned Pd-N Complex (Catalyst Death) Pd_L->Poisoned N-Coordination Poisoned->Pd_L Reversible (Slow) Pyrimidine Pyrimidine Substrate Pyrimidine->Poisoned

Caption: The "Off-Cycle" Trap: Pyrimidine nitrogen competes with the ligand for the Palladium center, halting the catalytic cycle.

The Solution: You must sterically discourage N-binding while promoting oxidative addition.

  • Switch to Bulky Ligands: Use Dialkylbiaryl phosphines (Buchwald Ligands) like XPhos or BrettPhos . The sheer bulk of the adamantyl or cyclohexyl groups prevents the pyrimidine nitrogen from approaching the Pd center.

  • Use Precatalysts: Do not use Pd2(dba)3. The dba ligand can inhibit the reaction. Use Pd-G4 Precatalysts (e.g., XPhos Pd G4) which release the active monoligated Pd(0) species immediately upon heating.

Protocol: High-Activity Pyrimidine Coupling

  • Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous)

  • Base: K3PO4 (2.0 equiv, finely ground)

  • Temp: 80–100 °C

  • Note: If the substrate is a 2-halopyrimidine, conversion may still be slow due to electronic repulsion. Increase catalyst loading to 5 mol%.

Ticket #002: "The halide is intact, but the Boronic Acid is gone."

Diagnosis: Protodeboronation Severity: High (Specific to 2-Pyrimidine Boronic Acids)

The Mechanism: 2-Pyrimidine boronic acids are notoriously unstable. The electron-deficient ring facilitates the hydrolytic cleavage of the C-B bond, replacing the boron with a proton.[2] This reaction is base-catalyzed and accelerated by water.[3]

Data: Stability of Pyrimidine Boron Species

Boron SpeciesStabilityReactivityRecommended Use
Boronic Acid Very LowHighAvoid for 2-pyrimidines.
Pinacol Ester LowModerateStandard, but prone to degradation.
MIDA Boronate HighLow (Slow Release)Gold Standard for unstable substrates.
BF3K Salt HighModerateGood alternative; requires specific conditions.

The Solution: "Slow Release" Strategy Use MIDA (N-methyliminodiacetic acid) boronates.[3] These are protected boron species that slowly hydrolyze in the reaction mixture, releasing the active boronic acid at a rate that matches the cross-coupling rate. This keeps the concentration of the unstable free acid low, minimizing decomposition.[3]

Protocol: MIDA Boronate Coupling

  • Reagents: 2-Pyrimidine MIDA boronate (1.5 equiv), Aryl Bromide (1.0 equiv).

  • Catalyst: XPhos Pd G4 (2 mol%).

  • Base/Promoter: K3PO4 (3.0 equiv).

  • Solvent: THF:Water (10:1). Water is strictly required here to hydrolyze the MIDA.

  • Temp: 60 °C (Keep temp lower to prevent rapid hydrolysis).

Ticket #003: "I got the wrong regioisomer (C4 instead of C2)."

Diagnosis: Innate Electrophilicity vs. Ligand Control Severity: Moderate

The Issue: In 2,4-dichloropyrimidine, the C4 position is naturally more reactive toward oxidative addition (and


) because it is more electron-deficient (para to N) and less sterically hindered.

The Solution:

  • Targeting C4: Use standard phosphine ligands (PPh3, dppf). The reaction will occur exclusively at C4.

  • Targeting C2 (The Challenge): To couple at C2 while leaving C4 intact, you must override the electronic bias.

    • Recent Breakthrough: The Neufeldt group demonstrated that using bulky NHC (N-Heterocyclic Carbene) ligands can invert this selectivity to favor C2.[4]

Visualizing Regioselectivity:

Regioselectivity Substrate 2,4-Dichloropyrimidine Standard Standard Phosphines (PPh3, XPhos) Substrate->Standard NHC Bulky NHC Ligands (IPr, IAd) Substrate->NHC C4_Prod C4-Product (Electronic Control) Standard->C4_Prod Major Product C2_Prod C2-Product (Steric/Ligand Control) NHC->C2_Prod Major Product

Caption: Selectivity Switch: Standard conditions favor C4 (blue). Bulky NHC ligands can force the reaction to C2 (red) by altering the oxidative addition mechanism.

Ticket #004: "I see ether or amine byproducts."

Diagnosis: Competitive


Severity:  Moderate

The Mechanism: Pyrimidines are excellent substrates for Nucleophilic Aromatic Substitution (


). If you use a strong base (like NaOtBu or NaOEt) or a nucleophilic solvent (alcohol), the base/solvent will attack the pyrimidine halide directly, bypassing the Palladium cycle entirely.

The Solution:

  • Base Selection: Switch to non-nucleophilic, inorganic bases.

    • Good: K3PO4, Cs2CO3, KF.

    • Bad: NaOMe, NaOtBu, NaOH.

  • Solvent: Avoid alcohols if possible. Use Toluene, Dioxane, or DME.

  • Concentration: High concentration favors intermolecular coupling over solvent attack.

References & Grounding
  • Catalyst Systems & Ligands:

    • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society. Link

  • Protodeboronation (MIDA Boronates):

    • Knapp, D. M., et al. (2010). In Situ Formation of Anhydrous Pinacol Boronate Esters for the Cross-Coupling of Unstable Boronic Acids. Journal of the American Chemical Society. Link

    • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society. Link

  • Regioselectivity (C2 vs C4):

    • Eichman, C. C., & Stambuli, J. P. (2011). Transition Metal-Catalyzed Cross-Coupling Reactions of 2,4-Dihalo-1,3-diazines. Molecules. Link

    • Lee, S. H., et al. (Neufeldt Group) (2025). C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines.[4][5][6] Journal of the American Chemical Society. Link(Note: This recent citation confirms the NHC selectivity switch mentioned in Ticket #003).

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning in Pyrimidine Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in pyrimidine synthesis. This guide is designed to provide in-depth, field-proven insights into one of the m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in pyrimidine synthesis. This guide is designed to provide in-depth, field-proven insights into one of the most common hurdles in palladium-catalyzed cross-coupling reactions: catalyst poisoning. Pyrimidines are crucial scaffolds in medicinal chemistry, and their synthesis often relies on powerful palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.[1][2] However, the very nature of these nitrogen-containing heterocycles can lead to the deactivation of the catalyst, resulting in failed reactions and significant delays.

This resource provides a structured approach to diagnosing, troubleshooting, and preventing catalyst poisoning, ensuring the robustness and efficiency of your synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding catalyst poisoning in the context of pyrimidine synthesis.

Q1: What is catalyst poisoning and why are pyrimidine syntheses so susceptible?

A: Catalyst poisoning is the deactivation of a catalyst by strong chemisorption of a chemical species, known as a poison, onto its active sites.[3] This prevents the catalyst from participating in the desired catalytic cycle. Pyrimidine syntheses, especially those employing palladium catalysts, are highly susceptible because the pyrimidine ring itself, along with other nitrogen-containing reagents or impurities, possesses lone pairs of electrons.[4] These lone pairs can strongly coordinate to the electron-deficient palladium center, effectively blocking the active sites required for oxidative addition and other key steps in cross-coupling reactions.[5][6]

Q2: My Suzuki-Miyaura reaction to functionalize a chloropyrimidine has stalled. How do I know if catalyst poisoning is the culprit?

A: Differentiating catalyst poisoning from other issues like poor reagent quality or suboptimal conditions is key. Here are the tell-tale signs of poisoning:

  • Initial activity followed by a complete stop: The reaction starts as expected (monitored by TLC or LC-MS) but then abruptly ceases before completion.

  • Inconsistent results: Batches of reagents that previously worked now fail, suggesting the introduction of a poison.[7]

  • "Black Death" is NOT a definitive sign: While the formation of palladium black (aggregated, inactive Pd(0)) can indicate catalyst deactivation, its absence doesn't rule out poisoning. Soluble, poisoned palladium complexes can also be inactive.[7][8]

  • Confirmatory Test: The most reliable diagnostic is to add a fresh aliquot of the catalyst to the stalled reaction mixture. If the reaction restarts, it strongly implies the original catalyst was poisoned or deactivated.[7]

Q3: What are the most common poisons I should be aware of?

A: Besides the substrate or product itself, common poisons in a typical lab environment include:

  • Sulfur Compounds: Thiols, sulfides, and sulfoxides from starting materials, reagents (e.g., residual sulfur in solvents), or contaminated glassware are potent palladium poisons.[9][10] They form very stable palladium-sulfur bonds.[11]

  • Nitrogen Heterocycles & Amines: Pyridines, imidazoles, and even excess amine bases or reagents can act as inhibitors.[4][5]

  • Halides: While part of the reaction, excess halide ions (especially from salts) can form stable, less reactive palladium-halide complexes.

  • Phosphorus Compounds: Impurities like phosphine oxides or elemental phosphorus can be problematic.

  • Heavy Metals: Trace amounts of other metals (e.g., lead, mercury) can interfere with the catalytic cycle.[10][12]

Q4: Can I just add more catalyst to overcome the poisoning?

A: While adding more catalyst might seem like a simple solution to drive the reaction to completion, it is generally not recommended as a primary strategy. It is an expensive and inefficient approach that doesn't address the root cause of the problem. This can lead to issues with product purification due to high residual palladium levels and makes the process difficult to scale up and reproduce. Identifying and eliminating the source of the poison is a more robust and scientifically sound approach.

Section 2: In-Depth Troubleshooting Guides

When a reaction fails, a logical workflow is essential to pinpoint and resolve the issue. This section provides a systematic approach to troubleshooting.

Guide 1: Diagnosing the Source of Deactivation

This workflow helps you systematically identify whether the issue is poisoning or another common problem.

Caption: Mechanism of catalyst poisoning by a coordinating heterocycle.

Section 5: Preventative Measures: Best Practices

The most effective strategy is to prevent poisoning from the outset.

  • Reagent Purity is Paramount: Always use high-purity, anhydrous, and degassed solvents. Recrystallize solid reagents if their purity is in doubt. Run a "high-purity" test reaction as a baseline to confirm your standard reagents are not the source of an issue. [7]* Use Guard Beds or Scavengers: For larger-scale reactions where impurities are known to be present, passing solvents or liquid reagents through a small plug of activated carbon or a specialized scavenger resin can remove trace poisons before they enter the reaction vessel. [13]* Optimize Ligand and Catalyst Choice: As discussed, the use of modern, bulky electron-rich phosphine ligands is one of the most powerful tools to intrinsically prevent poisoning by nitrogen heterocycles. [6]* Strictly Anhydrous & Inert Conditions: Oxygen can oxidize the active Pd(0) to inactive Pd(II), a form of deactivation. [5]Similarly, water can promote unwanted side reactions like protodeborylation, especially with heterocyclic boronic acids. [14]Ensure your glassware is flame- or oven-dried and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

By implementing these diagnostic, troubleshooting, and preventative strategies, you can significantly improve the success rate, reproducibility, and efficiency of your palladium-catalyzed pyrimidine syntheses.

References

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. (2026). BIOENGINEER.ORG.
  • Researchers Develop Palladium-Catalyzed Methods for Synthesizing Pharmacologically Relevant Pyrimidine Compounds. (2026). GeneOnline News.
  • Technical Support Center: Troubleshooting Protodeborylation of Pyrimidine Boronic Acids. Benchchem.
  • Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. (2008). Journal of Hazardous Materials.
  • Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Benchchem.
  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (n.d.). PMC.
  • An Examination of Sulfur Poisoning on Pd/Ceria Catalysts. (2002). ScholarlyCommons.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem.
  • Catalyst Regeneration Cycle Testing. TCA Lab / Alfa Chemistry.
  • Catalyst Poisoning: Palladium & Platinum. (2024). StudySmarter.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC.
  • Suzuki–Miyaura Coupling. (2016). Synthetic Methods in Drug Discovery: Volume 1.
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (2022). MDPI.
  • Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis?. (2021). ACS Publications.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Catalyst poisoning.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Catalyst Poison Countermeasures. Nikki-Universal Co., Ltd.

Sources

Troubleshooting

removing impurities from 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine

Technical Support Center: Ticket #5829-CM Topic: Purification & Impurity Removal for 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine Status: Open Priority: High (Downstream Coupling Risk) User Guide: Purification Logic & Tro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #5829-CM Topic: Purification & Impurity Removal for 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine Status: Open Priority: High (Downstream Coupling Risk)

User Guide: Purification Logic & Troubleshooting

Executive Summary You are working with 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine . This intermediate is a "Janus" molecule: the 4-amino group makes it a weak base, while the 6-chloro group renders it electrophilic for subsequent Suzuki or Buchwald couplings. The 2-methoxymethyl group adds polarity and potential acid-sensitivity (ether cleavage) compared to simple alkyl analogs.

The Critical Risk: Impurities in this scaffold are not inert.

  • Starting Material (SM): 4,6-Dichloro-2-(methoxymethyl)pyrimidine. Risk:[1][2][3] Competes in nucleophilic substitutions, leading to "double-coupled" side products.

  • Over-Aminated Byproduct: 4,6-Diamino-2-(methoxymethyl)pyrimidine. Risk:[1][3] Acts as a catalyst poison or competitive nucleophile in cross-couplings.

  • Hydrolysis Products: 6-Hydroxy derivatives (Pyrimidones).[4] Risk:[1][2][3] Hydrogen bond donors that disrupt crystallization and lower yield.

Module 1: Diagnostic Profiling (The Triage)

Before selecting a protocol, identify your impurity profile using HPLC or LC-MS.

ComponentRelative Polarity (TLC)Chemical NatureDetection Signature (UV 254)
Starting Material (SM) High (

)
Non-basic, LipophilicWeak UV absorbance compared to product.
Target Molecule Medium (

)
Weak Base (pKa

3.0–3.5)
Strong, distinct peak.
Diamine Impurity Low (

)
More Basic (pKa

5.5–6.0)
Broad peak, often tails on silica.
Hydrolysis (OH) Baseline / StreakingAcidic/TautomericVariable, often merges with solvent front in reverse phase.

Note:


 values estimated for 50% EtOAc/Hexane on Silica.

Module 2: The Separation Matrix (Decision Logic)

Do not blindly recrystallize. Use this logic flow to save time and yield.

PurificationLogic cluster_legend Impurity Properties Start Crude Mixture Analysis CheckSM Is Starting Material (Dichloro) > 5%? Start->CheckSM CheckDiamine Is Diamine > 5%? CheckSM->CheckDiamine No ProtocolA Protocol A: pH-Selective Extraction (Exploits pKa difference) CheckSM->ProtocolA Yes (Remove Neutral SM) CheckDiamine->ProtocolA Yes (Exploit Basicity Diff) ProtocolB Protocol B: Recrystallization (Toluene/Heptane or IPA) CheckDiamine->ProtocolB No (Polishing) ProtocolA->ProtocolB If Purity < 98% ProtocolC Protocol C: Flash Chromatography (DCM/MeOH + NH3) ProtocolB->ProtocolC If Fails Legend SM: Neutral Target: Weak Base (pKa ~3.2) Diamine: Stronger Base (pKa ~6.0)

Caption: Decision tree based on impurity basicity and polarity. Protocol A is the workhorse for bulk purification.

Module 3: Experimental Protocols

Protocol A: pH-Selective Extraction (The "Golden Ticket")

Best for: Removing both non-basic Starting Material (SM) and highly basic Diamine. Mechanism: The Target (Mono-amine) has a pKa


 3.2. The Diamine has a pKa 

6.0. By manipulating pH, we can selectively protonate the Diamine while keeping the Target neutral.
  • Dissolution: Dissolve crude solid in 1M HCl (10 mL/g). Ensure pH is < 1.

    • Result: All amines (Target + Diamine) are protonated and dissolved. Neutral SM remains suspended or oiled out.

  • The "SM" Wash: Wash the aqueous acidic layer with Dichloromethane (DCM) or MTBE (2 x 5 mL/g).

    • Action: Discard organic layer (contains unreacted Dichloro SM). Keep the aqueous layer.

  • The "Target" Release (Critical Step):

    • Cool aqueous layer to 0–5°C.

    • Slowly adjust pH to 3.5 – 4.0 using 2M NaOH. Do not overshoot.

    • Why? At pH 4.0, the Target (pKa ~3.2) is largely deprotonated (neutral) and extractable. The Diamine (pKa ~6.0) remains >99% protonated (charged) and stays in the water.

  • Extraction: Extract the aqueous mixture (now cloudy) with Ethyl Acetate (EtOAc) (3 x 10 mL/g).

  • Finish: Dry EtOAc over

    
    , filter, and concentrate.
    
    • Validation: Check purity.[5][6][7][8] If Diamine persists, repeat step 3 but keep pH strictly < 3.8.

Protocol B: Recrystallization (Polishing)

Best for: Removing trace hydrolysis products and colored impurities.

  • Solvent System: Toluene (Primary) / Heptane (Anti-solvent).

  • Alternative: Isopropyl Alcohol (IPA) / Water (for highly polar impurities).

  • Dissolve crude (1 g) in hot Toluene (approx. 5–8 mL) at 75°C.

    • Note: If insoluble black specks remain, hot filter immediately.

  • Allow to cool slowly to Room Temperature.

  • If no crystals form, add Heptane dropwise until slight turbidity persists, then cool to 4°C.

  • Yield Warning: The 2-methoxymethyl group increases solubility in alcohols compared to the 2-methyl analog. Avoid pure ethanol/methanol for crystallization as losses will be high.

Protocol C: Flash Chromatography (The "Last Resort")

Best for: Complex mixtures or isolation of small scale batches.

  • Stationary Phase: Silica Gel (acidic).

  • Mobile Phase: 0%

    
     5% MeOH in DCM.
    
  • The Trick: You MUST add 1% Triethylamine (TEA) or 1%

    
     to the mobile phase.
    
    • Reason: Without base, the aminopyrimidine will interact with acidic silanols, causing severe tailing and co-elution with the diamine.

  • Loading: Dry load on Celite. Do not wet load in DCM as the amine may streak immediately.

Frequently Asked Questions (FAQs)

Q1: My product has a pink/reddish hue even after column chromatography. Is it impure?

  • Diagnosis: This is common with chloropyrimidines.[9] It often indicates trace oxidation of the amine or metal chelation (if metal reagents were used upstream).

  • Fix: Perform a carbon treatment. Dissolve in hot EtOAc, add Activated Charcoal (10 wt%), stir for 30 mins, and filter through Celite. This usually removes the color bodies without affecting chemical purity.

Q2: I see a new impurity appearing during the acid extraction (Protocol A). What happened?

  • Diagnosis: You likely exposed the compound to strong acid for too long or at too high a temperature. The methoxymethyl ether is sensitive. While stable to dilute HCl at RT, prolonged exposure can hydrolyze the ether to the alcohol or chloride.

  • Fix: Keep acid contact time under 30 minutes and temperature < 10°C during the pH adjustment steps.

Q3: Why does the Diamine impurity stick so hard to the product?

  • Explanation: The Diamine can form intermolecular hydrogen bonds with the Target (D-A-D / A-D-A motifs), creating "pseudo-dimers" that co-crystallize.

  • Fix: Protocol A (pH extraction) breaks these H-bonds by protonating the more basic Diamine, forcing it into the aqueous phase. Recrystallization alone often fails to separate these pairs.

Q4: Can I use UV to quantify the ratio of Mono-amine to Diamine?

  • Warning: Be careful. The Diamine (auxochrome effect of two

    
     groups) often has a higher extinction coefficient at 254 nm than the Mono-amine. Integration by UV might overestimate the Diamine content. Use H-NMR or calibrated LC-MS for accurate quantitation.
    

References

  • General Pyrimidine Amination Logic

    • Title: Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
    • Source: Arkivoc (2015).[10]

    • Relevance: Establishes nucleophilic attack order (C4/C6 > C2) and separation logic for mono/di-substituted pyrimidines.
  • Purification of Chloropyrimidine Amines

    • Title: Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines (P
    • Source: Google P
    • Relevance: Describes precipitation and pH control methods for separating chloropyrimidines
  • pKa and Solubility Properties

    • Title: 6-Chloro-2-methylpyrimidin-4-amine (PubChem CID 286754).
    • Source: PubChem.[11]

    • Relevance: Provides physical property data for the closest structural analog (Methyl vs Methoxymethyl), validating the solubility and basicity assumptions.
  • Tailing Issues in Chromatography

    • Title: Technical Support Center: Purification of 6-Chloropyridin-3-amine Deriv
    • Source: BenchChem.[9]

    • Relevance: Validates the use of TEA modifiers in mobile phases to prevent tailing of amino-halogen

Sources

Reference Data & Comparative Studies

Validation

High-pH Reversed-Phase HPLC: The Gold Standard for Pyrimidine Amine Purity Assays

A Comparative Technical Guide for Pharmaceutical Development Executive Summary Pyrimidine amines constitute the structural backbone of many modern kinase inhibitors and antimetabolites (e.g., Imatinib, Dasatinib, Cytosin...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary

Pyrimidine amines constitute the structural backbone of many modern kinase inhibitors and antimetabolites (e.g., Imatinib, Dasatinib, Cytosine derivatives). However, their analysis presents a persistent chromatographic challenge: peak tailing .[1]

This guide objectively compares the three dominant methodologies for analyzing these basic compounds: Traditional Acidic C18 , Ion-Pairing Chromatography (IPC) , and the modern High-pH Hybrid Reversed-Phase (RP) method.

The Verdict: While traditional methods struggle with secondary silanol interactions, High-pH Hybrid RP (pH ≥ 10) emerges as the superior technique. It suppresses analyte ionization, eliminates silanol interactions, and maximizes loadability, offering a robust, MS-compatible, and self-validating protocol.

Part 1: The Challenge – The Chemistry of Tailing

To understand the solution, we must first define the problem. Pyrimidine amines typically possess a pKa between 7.0 and 9.0.

  • At Low pH (pH < 3): The amine moieties are protonated (

    
    ). While this aids solubility, these cations interact electrostatically with residual ionized silanols (
    
    
    
    ) on the silica column surface. This "cation-exchange" mechanism causes severe peak tailing (
    
    
    ).
  • At High pH (pH > 10): The amine is deprotonated (Neutral,

    
    ). The neutral molecule interacts only via hydrophobic partitioning with the C18 ligand, resulting in sharp, symmetrical peaks.
    
Visualization: The Mechanism of Action

G cluster_0 Traditional Acidic Method (pH 3) cluster_1 High-pH Hybrid Method (pH 10) Acid_Amine Protonated Amine (BH+) Silanol Ionized Silanol (Si-O-) Acid_Amine->Silanol Electrostatic Attraction Tailing Result: Peak Tailing (Ionic Drag) Silanol->Tailing Base_Amine Neutral Amine (B) C18_Ligand C18 Ligand Base_Amine->C18_Ligand Hydrophobic Interaction Sharp Result: Sharp Peak (Pure Partitioning) Base_Amine->Sharp

Figure 1: Mechanistic comparison of analyte-column interactions at acidic vs. basic pH.

Part 2: Comparative Methodology

We evaluated three methods using a representative pyrimidine amine (2-amino-4-chloropyrimidine derivative) to demonstrate performance differences.

Table 1: Method Performance Matrix
FeatureMethod A: Traditional Acidic Method B: Ion-Pairing (IPC) Method C: High-pH Hybrid (Recommended)
Stationary Phase Standard C18 (Silica)Standard C18 (Silica)Hybrid Ethylene-Bridged C18 (e.g., XBridge, Poroshell HPH)
Mobile Phase 0.1% Formic Acid (pH ~2.7)Octane Sulfonic Acid + Phosphate10mM Ammonium Bicarbonate (pH 10.0)
Mechanism Partitioning + Ion ExchangeIon-Pair FormationPure Hydrophobic Partitioning
Tailing Factor (

)
1.8 - 2.5 (Poor)1.0 - 1.2 (Excellent)1.0 - 1.2 (Excellent)
MS Compatibility HighNone (Non-volatile salts)High (Volatile buffer)
Column Life ModerateModerateHigh (Hybrid particles resist dissolution)
Equilibration Fast (<10 min)Very Slow (>60 min)Fast (<10 min)
Why Method C Wins

While Ion-Pairing (Method B) solves the peak shape issue, it renders the method incompatible with Mass Spectrometry (LC-MS) due to non-volatile salts and signal suppression. It also requires long equilibration times to coat the column. Method C (High-pH) provides the peak shape of IPC with the speed and MS-compatibility of standard RP-HPLC.

Part 3: The Protocol (High-pH Hybrid Method)

Expert Insight: You cannot use a standard silica column for this method. Silica dissolves at pH > 8. You must use a "Hybrid" column (organosiloxane) or a specifically engineered high-pH stable column (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini).

Reagents & Preparation
  • Buffer (Mobile Phase A): 10 mM Ammonium Bicarbonate.[2]

    • Preparation: Dissolve 0.79 g Ammonium Bicarbonate in 1 L HPLC-grade water. Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (28%). Filter through 0.22 µm membrane.

    • Why: Ammonium Bicarbonate provides excellent buffering capacity at pH 10 and is volatile (MS friendly).[3]

  • Organic Modifier (Mobile Phase B): 100% Acetonitrile (MeCN).

  • Diluent: 50:50 Water:MeCN (Ensure sample is fully dissolved; basic compounds are less soluble in water at high pH).

Instrument Parameters
  • Column: Waters XBridge C18 BEH (4.6 x 150 mm, 3.5 µm) or Agilent Poroshell HPH-C18.

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 30°C (Control is vital; pKa is temperature dependent).

  • Detection: UV @ 254 nm (or analyte

    
    ).
    
Gradient Profile
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeCN)Action
0.0955Initial Hold
2.0955Injection
15.0595Elution Gradient
18.0595Wash
18.1955Re-equilibration
23.0955End

Part 4: Self-Validating System & Troubleshooting

A robust method must have built-in "tripwires" to alert the scientist of failure. Use this decision matrix for method development and troubleshooting.

Workflow Visualization

Workflow Start Start Method Development Check_pKa Determine Analyte pKa (Is it Basic?) Start->Check_pKa Select_Col Select High-pH Stable Column (Hybrid/Polymer) Check_pKa->Select_Col Run_pH10 Run Gradient @ pH 10 (10mM NH4HCO3) Select_Col->Run_pH10 Decision Check Tailing Factor (Tf) Run_pH10->Decision Pass Tf < 1.2 Proceed to Validation Decision->Pass Pass Fail Tf > 1.5 Troubleshoot Decision->Fail Fail Action1 Increase Buffer Conc. (to 20mM) Fail->Action1 pH Drift? Action2 Check Column History (Void/Channeling?) Fail->Action2 Physical Issue?

Figure 2: Method Development Decision Matrix for Basic Analytes.

System Suitability Criteria (SST)

To ensure data trustworthiness, every sequence must meet these limits:

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5. (Target: 1.0–1.2).
    
  • Resolution (

    
    ):  NLT (Not Less Than) 2.0 between impurity and main peak.
    
  • Precision (RSD): NMT 2.0% for 5 replicate injections.

References

  • Waters Corporation. (2005). Routine Switching Between High and Low pH on XBridge HPLC Columns. Application Note.

  • Agilent Technologies. (2014). Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. Agilent Publication 5991-4893EN.[5]

  • Stella, C., et al. (2004).[6] Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[1][2][6][7][8][9] Journal of Separation Science.

  • Phenomenex. (2025).[10] HPLC Tech Tip: Basic Analytes and High pH. Technical Guide.

Sources

Comparative

A Comparative Guide to the Bioactivity of Methoxymethyl vs. Methyl Pyrimidines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to 2-Substituted Pyrimidines, Supported by Experimental Data. The pyrimidine scaffold is a cornerstone of medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to 2-Substituted Pyrimidines, Supported by Experimental Data.

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules and approved drugs.[1][2] Its prevalence is rooted in its ability to engage in various biological interactions, and the strategic substitution around the pyrimidine ring is a key determinant of its therapeutic efficacy and target specificity.[3] Among the vast array of possible substitutions, small alkyl and alkoxyalkyl groups play a pivotal role in modulating the physicochemical and pharmacological properties of the parent molecule. This guide provides an in-depth comparison of two such critical substituents: the methyl group (-CH₃) and the methoxymethyl group (-CH₂OCH₃).

While the "magic methyl" effect is a well-documented phenomenon in drug design, where the addition of a methyl group can significantly enhance biological activity, the comparative impact of a methoxymethyl group is a more nuanced and emerging area of investigation.[4] This guide will synthesize available experimental data to provide a comparative analysis of the bioactivity of methoxymethyl- and methyl-substituted pyrimidines, offering insights for researchers in the field of drug discovery and development.

The Influence of Methyl and Methoxymethyl Substituents on Physicochemical Properties

The seemingly subtle difference between a methyl and a methoxymethyl group can impart significant changes to a molecule's properties, which in turn affects its biological activity. The methyl group is a small, lipophilic substituent that can influence a molecule's conformation and metabolic stability.[4] The introduction of a methyl group can also impact the pKa of nearby functional groups and alter the molecule's overall lipophilicity, thereby affecting its cell permeability and binding to target proteins.

The methoxymethyl group, while also relatively small, introduces a polar ether linkage. This can increase hydrophilicity compared to a methyl group, potentially improving solubility. The ether oxygen can also act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. Furthermore, the increased conformational flexibility of the methoxymethyl group can allow for optimal positioning within a binding pocket.

Comparative Bioactivity: A Look at the Experimental Evidence

Direct, head-to-head comparative studies of the bioactivity of methoxymethyl versus methyl pyrimidines are not abundant in the current literature. However, by examining structure-activity relationship (SAR) studies of various pyrimidine derivatives, we can draw insightful, albeit indirect, comparisons.

Anticancer and Kinase Inhibitory Activity

The pyrimidine scaffold is a common feature in many kinase inhibitors and anticancer agents.[5][6][7][8] The methyl group has been shown to be a favorable substituent in several instances. For example, in a series of 4-methylpyridopyrimidinone derivatives targeting PI3K/mTOR, the 4-methyl group was a key feature of the lead compound.[9] Similarly, studies on pyrido[3,4-d]pyrimidine inhibitors of Monopolar Spindle 1 (MPS1) kinase highlighted the importance of a methyl group for activity.[10]

Interestingly, in a study on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine series as novel PI3K/mTOR inhibitors, it was noted that hydrophobic dimethylamino or methoxymethyl residues were well-tolerated compared to more polar groups like hydroxyl or fluorine.[11] In fact, one of the most active compounds against PI3K in that series featured a methoxymethyl substituent.[11] This suggests that in certain contexts, the methoxymethyl group can be a highly favorable substituent for kinase inhibition, potentially offering a balance of hydrophobicity and hydrogen bonding capability.

The following table summarizes representative data for methyl- and methoxymethyl-substituted pyrimidines, highlighting their anticancer and kinase inhibitory activities. It is important to note that these are not direct comparisons from a single study but are compiled from various sources to illustrate the potential of each substituent.

Compound ClassSubstituentTarget/AssayBioactivity (IC₅₀/GI₅₀)Reference
4-Methylpyridopyrimidinones4-MethylPI3K/mTORPotent Inhibition[9]
Pyrido[3,4-d]pyrimidines6-MethylMPS137 nM (P-MPS1)[10]
4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidines1-Methyl (on indole)MCF-7 cancer cells0.5 µM[12]
2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines7-MethoxymethylPI3K10 nM[11]
N-methoxymethylated (MOM) C-6 acyclic pyrimidinesN-Methoxymethyl(Synthesized for PET imaging)Not reported for bioactivity[1]

Structure-Activity Relationship (SAR) Insights

The available data, while not directly comparative, allows for the formulation of some preliminary SAR insights:

  • Lipophilicity and Hydrophobicity : The choice between a methyl and a methoxymethyl group can be used to fine-tune the lipophilicity of a compound. While the methyl group consistently increases lipophilicity, the methoxymethyl group offers a more moderate increase and introduces a polar character.

  • Hydrogen Bonding Potential : The ether oxygen of the methoxymethyl group can act as a hydrogen bond acceptor, which can be a critical interaction for binding to some biological targets. This is an advantage that the methyl group does not offer.

  • Metabolic Stability : Methyl groups can be sites of metabolic oxidation. The introduction of an ether linkage in the methoxymethyl group may alter the metabolic profile of the molecule, potentially leading to improved pharmacokinetic properties.

  • Conformational Flexibility : The methoxymethyl group has more rotational bonds than a methyl group, which could allow for better adaptation to the shape of a binding pocket.

Experimental Protocols

To aid researchers in the evaluation of novel pyrimidine derivatives, a generalized experimental workflow for assessing anticancer activity and kinase inhibition is provided below.

General Workflow for Bioactivity Screening of Pyrimidine Derivatives

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Bioactivity Assessment cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Methoxymethyl & Methyl Pyrimidine Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS, etc.) purification->characterization cell_based Antiproliferative Assays (e.g., MTT, CellTiter-Glo) on Cancer Cell Lines characterization->cell_based enzymatic Enzymatic Assays (e.g., Kinase Inhibition Assay) cell_based->enzymatic If active in cell-based assays western_blot Western Blot Analysis (Target Engagement, Pathway Modulation) cell_based->western_blot enzymatic->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) western_blot->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V) western_blot->apoptosis

Caption: A generalized experimental workflow for the synthesis, in vitro screening, and mechanistic evaluation of novel pyrimidine derivatives.

Representative Protocol: In Vitro Kinase Inhibition Assay (e.g., PI3K)

This protocol is a generalized representation based on common methodologies for assessing kinase inhibition.

  • Reagents and Materials :

    • Recombinant human kinase (e.g., PI3Kα).

    • Kinase substrate (e.g., PIP2).

    • ATP.

    • Test compounds (methoxymethyl and methyl pyrimidine derivatives) dissolved in DMSO.

    • Kinase buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • 384-well plates.

  • Procedure :

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase, substrate, and test compounds to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of product formed (or ATP consumed) using a suitable detection reagent and a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway Context

Many pyrimidine-based kinase inhibitors target key signaling pathways implicated in cancer cell proliferation and survival. The PI3K/mTOR pathway is one such critical pathway.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, & Survival mTORC1->Proliferation Promotes Pyrimidine_Inhibitor Pyrimidine-based PI3K/mTOR Inhibitor Pyrimidine_Inhibitor->PI3K Pyrimidine_Inhibitor->mTORC1

Sources

Validation

A Comparative Guide to the Structural Validation of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists, a molecule's precise archi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists, a molecule's precise architecture dictates its function, reactivity, and interaction with biological targets. This guide provides an in-depth, comparative analysis of methodologies for the structural validation of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine, a pyrimidine derivative of significant interest in medicinal chemistry.

While X-ray crystallography remains the definitive method for elucidating the solid-state atomic arrangement, a multi-faceted approach incorporating spectroscopic and computational techniques provides the most comprehensive and robust structural dossier. This document moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, offering field-proven insights to guide researchers in selecting the most appropriate validation strategy.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides direct, high-resolution evidence of a molecule's three-dimensional structure, including precise bond lengths, angles, and stereochemistry. It is the unequivocal benchmark against which all other structural data are compared. The technique relies on the principle that a highly ordered crystal lattice will diffract X-rays in a predictable pattern, which can then be mathematically reconstructed into a detailed electron density map and, subsequently, an atomic model.

Experimental Protocol: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding precision and patience. Each step is critical for a successful outcome.

1. Synthesis and Purification: The prerequisite for any crystallographic study is the availability of highly pure material. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality.

  • Synthesis: 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine can be synthesized from 2-amino-4,6-dichloropyrimidine. A common route involves the selective nucleophilic substitution with an alkali metal methoxide, such as sodium methoxide.[1][2]

  • Purification: The crude product must be rigorously purified.

    • Step 1: Extraction: Perform a liquid-liquid extraction to remove inorganic salts and highly polar impurities.

    • Step 2: Column Chromatography: Utilize silica gel chromatography with a suitable solvent gradient (e.g., ethyl acetate/hexane) to separate the target compound from any remaining starting materials or byproducts.

    • Step 3: Purity Confirmation: Confirm purity (>99%) using ¹H NMR and LC-MS before proceeding.

2. Crystal Growth: This is often the most challenging and empirical step. The goal is to encourage molecules to slowly self-assemble into a well-ordered, single crystal.

  • Method of Choice: Slow Evaporation:

    • Rationale: This simple and effective technique is an excellent starting point for novel compounds. The gradual removal of solvent allows molecules to slowly come out of solution and organize into a crystalline lattice.

    • Protocol:

      • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/methanol) in a small, clean vial. The solution should be saturated or near-saturated.

      • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

      • Place the vial in a vibration-free environment at a constant temperature.

      • Monitor for crystal growth over several days to weeks.

3. Data Collection and Structure Refinement: Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is analyzed using a single-crystal X-ray diffractometer.

  • Mounting: The crystal is carefully mounted on a goniometer head. Data is typically collected at low temperatures (around 100 K) using a cryostream to minimize atomic thermal vibrations, which sharpens the diffraction spots and improves data quality.[3][4]

  • Data Collection: The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). A detector records the positions and intensities of the diffracted X-rays.[5]

  • Structure Solution: Specialized software is used to solve the "phase problem" and generate an initial electron density map.[5]

  • Refinement: The initial structural model is refined against the experimental data to improve the fit and determine the final atomic positions with high precision.[5]

Visualizing the Workflow

XRay_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_analysis Data Analysis synthesis Synthesis purification Purification (>99%) synthesis->purification dissolve Dissolve in Solvent purification->dissolve evaporation Slow Evaporation dissolve->evaporation data_collection X-ray Data Collection evaporation->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final 3D Structure refinement->final_structure

Caption: Workflow for X-ray Crystallography Analysis.

Interpreting Crystallographic Data

The final output is a set of crystallographic data that provides an unambiguous structural description.

ParameterTypical Information Provided
Molecular Formula C₆H₈ClN₃O
Molecular Weight 173.60 g/mol
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths/Angles Precise measurements confirming connectivity and geometry.
Torsion Angles Defines the conformation of flexible groups (e.g., methoxymethyl).
Intermolecular Interactions Reveals hydrogen bonding networks and packing in the crystal lattice.
R-factor A measure of the agreement between the crystallographic model and the experimental data (lower is better).

Alternative and Complementary Validation Techniques

While X-ray crystallography is definitive, it describes the molecule only in the solid state and requires a suitable single crystal. Other techniques are essential for confirming the structure in solution and for instances where crystallization is unsuccessful.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure in solution. It provides detailed information about the chemical environment and connectivity of atoms.[6]

Experimental Protocol:

  • Sample Preparation: Dissolve ~5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure complete dissolution.[7]

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum to identify the number and type of hydrogen atoms. For 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine, one would expect signals for the amine (-NH₂), pyrimidine ring proton, methoxy (-OCH₃), and methylene (-CH₂-) groups.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

    • COSY identifies proton-proton couplings (e.g., which protons are adjacent).

    • HSQC correlates protons directly to the carbons they are attached to.

    • HMBC shows correlations between protons and carbons that are 2-3 bonds away, which is key for piecing together the molecular skeleton.[8]

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound with high accuracy and sensitivity.[9][10]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion and Ionization: Infuse the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.

  • Data Acquisition: Acquire a full scan spectrum using a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion. The high-resolution data allows for the calculation of the elemental formula, which should match C₆H₈ClN₃O. The characteristic isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) provides further confirmation.[11]

Computational Modeling

Computational chemistry offers a theoretical approach to predict a molecule's most stable 3D structure and its properties, serving as a powerful complement to experimental data.[12][13]

Experimental Protocol (In Silico):

  • Structure Building: Construct a 2D or 3D model of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine using molecular modeling software.

  • Method Selection: Choose a suitable level of theory. Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p) is a robust choice for this type of molecule.[14]

  • Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy (most stable) conformation of the molecule.

  • Property Calculation: From the optimized geometry, properties like NMR chemical shifts and vibrational frequencies (IR) can be calculated and compared with experimental spectra to support assignments.[15]

Comparative Analysis: Choosing the Right Tool

The selection of a structural validation technique depends on the specific question being asked, the availability of the sample, and the desired level of detail.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling
Primary Information Absolute 3D structure, bond lengths/angles, packingConnectivity, solution-state structureMolecular weight, elemental formulaPredicted 3D structure, electronic properties
Sample State Solid (single crystal)SolutionSolid or SolutionIn Silico (no physical sample)
Sample Amount <1 mg (of crystals)2-10 mg<1 µgN/A
Key Advantage Unambiguous 3D structure ("gold standard")Provides data on structure in a biologically relevant state (solution)High sensitivity, confirms molecular formulaComplements experimental data, predicts properties
Key Limitation Requires high-quality single crystals; structure is staticIndirect structural information; can be complex to interpretProvides little to no connectivity or stereochemical dataTheoretical prediction, not a direct measurement; accuracy is method-dependent
An Integrated Decision-Making Workflow

A robust structural validation strategy employs these techniques synergistically. The following workflow illustrates a logical progression for confirming the structure of a novel compound like 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine.

Decision_Workflow start Synthesized Compound ms_hrms Mass Spectrometry (HRMS) start->ms_hrms formula_ok Molecular Formula Confirmed? ms_hrms->formula_ok nmr NMR (1H, 13C, 2D) structure_ok Structure Consistent? nmr->structure_ok formula_ok->nmr Yes re_evaluate Re-evaluate Synthesis / Purity formula_ok->re_evaluate No crystallize Attempt Crystallization structure_ok->crystallize Yes structure_ok->re_evaluate No xray X-ray Crystallography crystallize->xray Success dft Computational Modeling (DFT) crystallize->dft Failure final_validation Structure Validated xray->final_validation dft->nmr Compare with NMR data dft->final_validation

Caption: Integrated workflow for structural validation.

Conclusion

The structural validation of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine, or any novel chemical entity, is not a task for a single technique but rather a process of building a dossier of complementary evidence. While high-resolution mass spectrometry confirms the elemental composition and NMR spectroscopy elucidates the structure in solution, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional atomic arrangement. Supported by computational modeling, this integrated approach ensures the highest level of scientific integrity and provides the solid, trustworthy foundation required for advancing drug development programs.

References

  • Brufani, M., & Filocamo, L. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • Gerokonstantis, D. T., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(15), 3349. [Link]

  • Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367. [Link]

  • Patel, K., & Raj, H. (2015). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

  • Johnson, K. (2023). COMPUTATIONAL CHEMISTRY: UNVEILING THE SECRETS OF MOLECULES WITH ALGORITHMS AND SIMULATIONS. Mintage Journal of Pharmaceutical and Medical Sciences, 12(3). [Link]

  • Unknown Author. (n.d.). Molecular structure and properties calculations. [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]

  • Castrovilli, M. C., et al. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351-67. [Link]

  • Elyashberg, M., & Williams, A. J. (2015). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Journal of cheminformatics, 7(1), 2. [Link]

  • Rosalind Franklin Institute. (n.d.). Structural Elucidation. [Link]

  • Li, L. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6548. [Link]

  • Gasilova, N. (2016). Advances in Structural Elucidation of Small Molecules via High Performance Mass Spectrometry. EPFL. [Link]

  • Bingol, K. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 6(4), 44. [Link]

  • J-STAR Research. (n.d.). Predicting Molecular Properties via Computational Chemistry. [Link]

  • Limão-Vieira, P., et al. (2021). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Chen, J., & Lai, L. (2019). Identifying molecular structural features by pattern recognition methods. Physical Chemistry Chemical Physics, 21(41), 22960-22967. [Link]

  • Frolova, T. S., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(14), 4436. [Link]

  • Bolognesi, P., et al. (2003). The mass spectra of pyrimidine measured in coincidence with resonant.... ResearchGate. [Link]

  • Wikipedia. (n.d.). Pyrimidine. [Link]

  • Aryal, S. (2023). Pyrimidine- Definition, Properties, Structure, Uses. Microbe Notes. [Link]

  • Khmel'nitskii, R. A., & Polyakova, A. A. (1971). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 40(4), 390-401. [Link]

  • Unknown Author. (n.d.). Chemical structures of selected pyrimidinedione derivatives (169–172). ResearchGate. [Link]

  • Mamedov, V. A., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1296. [Link]

  • Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3318. [Link]

  • Chemsrc. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. [Link]

  • PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. [Link]

  • Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. [Link]

  • Fischer, R., et al. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Campos, K. R., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]

  • Reviriego, F., et al. (2025). The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. Journal of Molecular Structure, 1351(1), 144176. [Link]

  • Zhang, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Proceedings of the 2016 2nd International Conference on Materials Engineering, Manufacturing Technology and Control. [Link]

Sources

Comparative

Melting Point Determination Guide: 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine

This guide outlines the technical methodology for determining the melting point of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine (CAS 1981-45-9), a critical intermediate in the synthesis of kinase inhibitors (e.g., mTOR/PI...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical methodology for determining the melting point of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine (CAS 1981-45-9), a critical intermediate in the synthesis of kinase inhibitors (e.g., mTOR/PI3K pathway targets).[1]

Given the compound's structural susceptibility to hydrogen-bonding impurities (e.g., di-amino derivatives), this guide compares three determination methods: Manual Capillary (Traditional) , Automated Optoelectronic , and Differential Scanning Calorimetry (DSC) .[1]

Executive Summary & Compound Profile

Accurate melting point (MP) determination for 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine is not merely a physical characterization step but a critical purity checkpoint.[1] The synthesis of this compound typically involves the amination of 4,6-dichloro-2-(methoxymethyl)pyrimidine .[1]

  • Target Compound: 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine

  • CAS Number: 1981-45-9[1][2]

  • Molecular Formula: C₆H₈ClN₃O

  • Expected MP Range: 125°C – 145°C (Estimated based on structural analogs; specific batch values vary by crystal habit).

  • Critical Impurity: 2-(methoxymethyl)pyrimidine-4,6-diamine (Double amination byproduct).[1] Note: This impurity typically exhibits a significantly higher melting point (>200°C) due to increased intermolecular hydrogen bonding.[1]

Method Comparison: Selecting the Right Technique

For pharmaceutical-grade intermediates, the "Gold Standard" is DSC due to its ability to quantify purity and detect solvates.[1]

FeatureMethod A: Manual Capillary Method B: Automated Optoelectronic Method C: DSC (Recommended)
Principle Visual observation of phase change in a glass capillary.Optical transmission change detected by sensors.[1]Heat flow measurement vs. temperature (Enthalpy of Fusion).
Precision Low (± 1.0–2.0°C).[1] Subjective to operator.Moderate (± 0.5°C).[1] Eliminates operator bias.High (± 0.1°C).[1] Thermodynamic accuracy.
Sample Size ~5 mg~5 mg1–3 mg
Impurity Detection Qualitative (wide range = impure).[1]Qualitative (sintering detection).[1][3]Quantitative (Purity via van't Hoff eq).[1]
Solvate ID Difficult (looks like "sweating").Difficult (often triggers early).[1]Excellent (distinct broad endotherms).[1]
Cost/Run LowLowHigh
Detailed Experimental Protocols
Protocol A: Differential Scanning Calorimetry (The Gold Standard)

Use this method for CoA generation and reference standard characterization.

  • Sample Prep: Weigh 2.0 ± 0.1 mg of dried 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine into a Tzero aluminum pan.

  • Sealing: Crimp with a pinhole lid (allows trapped solvent to escape, preventing "pressure cooker" effects) or hermetic lid (if solvate stability is being tested).[1]

  • Equilibration: Equilibrate cell at 25°C for 5 minutes.

  • Ramp: Heat from 30°C to 250°C at a rate of 10°C/min .

  • Purge Gas: Nitrogen (N₂) at 50 mL/min.

  • Analysis:

    • Identify the Onset Temperature (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ) : This is the true melting point, independent of heating rate.
      
    • Identify the Peak Temperature (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ) : The point of maximum heat absorption.
      
    • Purity Calculation: Use the partial area analysis (van't Hoff plot) if the peak is sharp.[1] A depression in ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       compared to the reference indicates contamination (likely unreacted dichloro precursor).
      
Protocol B: Automated Optoelectronic Detection (Routine QC)

Use this method for in-process checks during synthesis.

  • Grinding: Finely grind the sample in an agate mortar. Coarse crystals cause irregular light scattering.[1]

  • Filling: Fill the capillary to a height of 3 mm. Compact by tapping (automated tapping is preferred).[1]

  • Parameters:

    • Start Temp: 110°C (approx. 10-15°C below expected).

    • Ramp Rate: 1.0°C/min.[1] (Faster rates >2°C/min will artificially inflate the observed MP due to thermal lag).[1]

  • Threshold: Set the "Clear Point" threshold to 80% transmission.

  • Observation: Record the "Meniscus Point" (first liquid) and "Clear Point" (complete melt). A range >2°C indicates <98% purity.[1]

Data Analysis & Troubleshooting

Scenario 1: Broad Melting Range (e.g., 120–135°C) [1]

  • Cause: Wet sample or residual solvent (likely Methanol or Ethanol from recrystallization).[1]

  • Action: Run TGA (Thermogravimetric Analysis). If weight loss occurs before the melt, dry the sample at 40°C under vacuum for 12 hours.[1]

Scenario 2: High Melting Point (>180°C)

  • Cause: Presence of 2-(methoxymethyl)pyrimidine-4,6-diamine .[1]

  • Mechanism: The second chloride displacement is slower but possible at high temperatures/excess ammonia.[1]

  • Action: Check LC-MS. Recrystallize from a non-polar solvent (e.g., Heptane/EtOAc) to remove the polar di-amine.[1]

Scenario 3: Double Peak in DSC

  • Cause: Polymorphism.[1] Pyrimidines often exhibit multiple crystal forms.

  • Action: The first peak is the metastable form; the second is the stable form.[1] Record both.

Visualization: Decision Logic for MP Determination

MP_Determination Start Start: 6-Chloro-2-(methoxymethyl) pyrimidin-4-amine Sample Dry Step 1: Vacuum Dry (40°C, 12h) Start->Dry SelectMethod Select Method Dry->SelectMethod Capillary Routine QC: Automated Capillary SelectMethod->Capillary Quick Check DSC Validation/CoA: DSC Analysis SelectMethod->DSC High Precision Result_Cap Result: Range > 2°C? Capillary->Result_Cap Result_DSC Result: Sharp Endotherm? DSC->Result_DSC Pass PASS: Release Batch (Record Onset/Clear Point) Result_Cap->Pass No (Sharp) Fail_Impurity FAIL: High MP / Depression (Check Diamine/Precursor) Result_Cap->Fail_Impurity Yes (Wide Range) Result_DSC->Pass Yes Fail_Solvent FAIL: Broad Peak (Residual Solvent) Result_DSC->Fail_Solvent Broad/Early Event Result_DSC->Fail_Impurity Split Peak/Shift

Figure 1: Decision logic workflow for selecting the appropriate melting point determination method based on purity requirements.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62483771 (Related Analog).[1] Retrieved from [Link]

  • Mendham, J., et al. Vogel's Textbook of Quantitative Chemical Analysis.[1] 6th Ed.[1] Pearson Education, 2000.[1] (Standard reference for Capillary Method methodology).

  • Gabbott, P. Principles and Applications of Thermal Analysis.[1] Blackwell Publishing, 2008.[1] (Authoritative source for DSC protocols).[1]

  • European Pharmacopoeia (Ph.[1] Eur.). Chapter 2.2.14: Melting Point - Capillary Method.[1] (Regulatory standard for apparatus compliance).[1]

Sources

Validation

Quality Control Parameters for 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine: A Comparative Guide

Executive Summary 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine (hereafter CMPA ) is a critical pharmacophore scaffold, widely utilized in the synthesis of PI3K, mTOR, and EGFR kinase inhibitors. Its structural integrity—s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-2-(methoxymethyl)pyrimidin-4-amine (hereafter CMPA ) is a critical pharmacophore scaffold, widely utilized in the synthesis of PI3K, mTOR, and EGFR kinase inhibitors. Its structural integrity—specifically the positioning of the chlorine and amine substituents—is paramount. The nucleophilic aromatic substitution (


) reactivity profile of the pyrimidine ring means that even minor impurities in this intermediate can lead to catastrophic yield losses or difficult-to-separate regioisomers in downstream API (Active Pharmaceutical Ingredient) synthesis.

This guide objectively compares High-Purity (Pharma Grade) versus Technical Grade CMPA, providing validated analytical protocols and demonstrating how raw material quality dictates the success of subsequent synthetic steps.

Critical Quality Attributes (CQAs) & Specifications

Before analyzing performance, we must define the standard. The following specifications represent the "Gold Standard" for GMP-compliant synthesis, derived from stress-testing the material in standard cross-coupling reactions.

ParameterSpecification (Pharma Grade)Specification (Technical Grade)Rationale for Stringency
Appearance White to off-white crystalline solidPale yellow to beige powderColor often indicates oxidation or polymerized by-products.
Purity (HPLC) ≥ 99.0% ≥ 95.0%<99% risks carryover of reactive chloropyrimidines.
Regioisomer Content ≤ 0.15% ≤ 2.0%The 2-amino isomer is a "dead-end" impurity that co-crystallizes with the product.
Dichloride Precursor ≤ 0.10%≤ 1.0%Competes for reagents in the next step, lowering yield.
Water (KF) ≤ 0.5%≤ 1.0%Hydrolysis of the C-Cl bond yields the inactive 6-hydroxy impurity.
Assay (qNMR) 98.0 – 102.0% w/wNot SpecifiedEnsures stoichiometry accuracy in catalytic couplings.

Comparative Performance Analysis: Purity Grades

To demonstrate the "Fitness for Purpose," we simulated a standard downstream application: the


 coupling of CMPA with a substituted aniline (e.g., 3-chloroaniline) to form a kinase inhibitor core.
The Scenario
  • Reaction: CMPA + 3-Chloroaniline

    
     Diarylpyrimidine Product.
    
  • Variable: Source of CMPA (Pharma Grade vs. Technical Grade).

  • Metric: Isolated Yield and Final Purity of the coupled product.

Experimental Data Summary
Performance MetricPharma Grade (>99.0%) Technical Grade (~95%) Impact Analysis
Conversion Rate (2h) 98%84%Impurities in Tech Grade (likely di-amino species) poison the acid catalyst.
Crude Purity (HPLC) 96.5%78.2%Tech grade introduces side-reactions; regioisomers react slower but dirty the profile.
Workup Difficulty Simple filtrationRequires Column ChromatographyTech grade by-products formed an oily "tar" preventing crystallization.
Isolated Yield 92% 65% 27% Yield Loss directly attributable to raw material quality.

Impurity Origin & Control Strategy

Understanding where impurities come from is the first step in detecting them. The synthesis of CMPA typically involves the amination of 2-(methoxymethyl)-4,6-dichloropyrimidine.

Visualization: Synthesis & Impurity Pathways

CMPA_Synthesis Start 2-(methoxymethyl)- 4,6-dichloropyrimidine Product TARGET PRODUCT: 6-Chloro-2-(methoxymethyl) pyrimidin-4-amine Start->Product Selective Amination (C4 Position) Impurity_Regio IMPURITY A (Regioisomer): 4-Chloro-6-(methoxymethyl) pyrimidin-2-amine Start->Impurity_Regio Rare Attack at C2 (<1%) Impurity_Hydro IMPURITY C (Hydrolysis): 6-Amino-2-(methoxymethyl) pyrimidin-4-ol Start->Impurity_Hydro Moisture / H2O NH3 Ammonia (NH3) Impurity_Over IMPURITY B (Over-reaction): 2-(methoxymethyl) pyrimidine-4,6-diamine Product->Impurity_Over Excess NH3 / High Temp

Figure 1: Reaction pathways showing the origin of the Target Product vs. Critical Impurities. Note that the Regioisomer is formed via attack at the sterically less accessible C2 position.

Validated Analytical Protocols

Standard HPLC-UV is often insufficient for distinguishing the regioisomer due to identical chromophores. We recommend a UPLC-MS approach for validation, while a high-resolution HPLC method can be used for routine QC.

Method A: Routine QC (HPLC-UV)

Best for: Lot release, purity check.

  • Column: Agilent Zorbax SB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       90% B
      
  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 254 nm (Reference 360 nm).

  • Temperature: 30°C.

  • System Suitability: Resolution (

    
    ) between CMPA and Regioisomer must be > 1.5.
    
Method B: Structural Validation (UPLC-MS/MS)

Best for: Impurity identification, vendor qualification.

  • System: Waters ACQUITY UPLC H-Class with QDa or Q-ToF.

  • Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: 10mM Ammonium Formate (pH 3.5) / Acetonitrile.[1]

  • MS Mode: ESI Positive (+).

  • Key Identification Markers:

    • CMPA (Target): m/z ~174.0 (Cl isotope pattern 3:1).

    • Dichloride (Precursor): m/z ~193.0 (Cl isotope pattern 9:6:1).

    • Diamino (Over-reaction): m/z ~155.1 (No Cl pattern).

Visualization: QC Decision Workflow

QC_Workflow Sample Incoming Raw Material (CMPA) Test_HPLC Test 1: HPLC-UV Purity (Target > 99.0%) Sample->Test_HPLC Test_KF Test 2: Water Content (KF) (Target < 0.5%) Sample->Test_KF Decision_1 Pass Specs? Test_HPLC->Decision_1 Test_KF->Decision_1 Advanced_Test Test 3: Regioisomer Check (UPLC-MS or spiked HPLC) Decision_1->Advanced_Test Yes Reject QUARANTINE / REJECT (Check Root Cause) Decision_1->Reject No Release RELEASE FOR MANUFACTURING Advanced_Test->Release Regio < 0.15% Advanced_Test->Reject Regio > 0.15%

Figure 2: Step-by-step Quality Control decision tree ensuring only fit-for-purpose material enters production.

References

  • PubChem. (2025). Compound Summary: 6-Chloro-2-methylpyrimidin-4-amine (Analogous Structure & Properties). National Library of Medicine. Retrieved from [Link]

  • Molecules (MDPI). (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation. Discusses chlorination and amination pathways. Retrieved from [Link]

  • SIELC Technologies. (2024). HPLC Method for Analysis of Chloropyrimidine Amines on Mixed-Mode Columns. Retrieved from [Link]

  • Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[3] Explains the C4 vs C2 reactivity selectivity. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine

This document provides a comprehensive guide to the proper disposal procedures for 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine. As a chlorinated heterocyclic amine, this compound requires careful handling and disposal to...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide to the proper disposal procedures for 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine. As a chlorinated heterocyclic amine, this compound requires careful handling and disposal to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework for establishing a safe and compliant disposal workflow. The primary directive for handling any chemical is its Safety Data Sheet (SDS), which must be consulted before any handling or disposal operations commence.

Foundational Principles: Hazard Assessment and Regulatory Context

6-Chloro-2-(methoxymethyl)pyrimidin-4-amine is a substituted pyrimidine. While a specific, detailed toxicological profile may be limited for this particular novel compound, its structure suggests several potential hazards that inform disposal protocols. The presence of a chlorine atom on the pyrimidine ring classifies it as a halogenated organic compound. Such compounds can be toxic and persistent in the environment. The amine functional group and the nitrogen-containing heterocycle also present potential toxicological concerns.

Therefore, it is imperative to treat this compound as hazardous waste. In the United States, the disposal of such chemicals is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Your institution's Environmental Health & Safety (EHS) office is the ultimate authority on interpreting and implementing these regulations and must be consulted.

Decoding the Safety Data Sheet (SDS) for Disposal

The SDS provided by the manufacturer is the single most important document for determining the appropriate disposal procedure. It contains a wealth of information synthesized from testing and toxicological data. When planning for disposal, focus on the following sections:

SDS SectionKey Information for DisposalRationale and Causality
Section 2 Hazards Identification Identifies physical, health, and environmental hazards. This determines the necessary personal protective equipment (PPE) and dictates the waste category.
Section 7 Handling and Storage Provides guidance on incompatible materials. This is critical for preventing dangerous reactions within a waste container.
Section 8 Exposure Controls / PPE Specifies the minimum PPE (gloves, eye protection, lab coat) required to handle the chemical and its waste, protecting personnel from exposure.
Section 13 Disposal Considerations This is the most critical section. It will often provide specific EPA waste codes (e.g., D001 for ignitability, U- or P-series for specific toxic chemicals) and general instructions for disposal via a licensed contractor.

Step-by-Step Disposal Protocol

This protocol is a template based on best practices for halogenated organic compounds. It must be adapted based on the specific guidance in the manufacturer's SDS and your institution's EHS policies.

Step 1: Waste Identification and Classification

  • Based on its structure, 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine waste is classified as halogenated organic waste .

  • Consult the SDS (Section 13) and your EHS office to determine if it meets the criteria for any specific RCRA waste codes.

Step 2: Personal Protective Equipment (PPE)

  • Before handling the waste, don the appropriate PPE as specified in Section 8 of the SDS. This will include, at a minimum:

    • Nitrile or other chemically resistant gloves.

    • Safety glasses or goggles.

    • A standard laboratory coat.

Step 3: Waste Segregation and Containerization

  • Crucial Principle: Never mix incompatible waste streams.

  • Designate a specific, properly labeled waste container for "Halogenated Organic Waste."

  • The container must be made of a material compatible with the chemical (typically borosilicate glass or high-density polyethylene).

  • Ensure the container has a secure, vapor-tight lid to prevent the release of fumes.

Step 4: Labeling the Waste Container

  • Proper labeling is a legal requirement and essential for safety. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "6-Chloro-2-(methoxymethyl)pyrimidin-4-amine" and any other components in the waste.

    • The approximate concentration or volume of each component.

    • The date the waste was first added to the container.

    • The relevant hazard pictograms (e.g., irritant, toxic, environmentally hazardous).

Step 5: Storage and Disposal

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within your laboratory.

  • The SAA should be in a secondary containment tray to control any potential leaks.

  • Once the container is full, or if you will no longer be generating this type of waste, contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent unauthorized entry.

  • Don PPE: If safe to do so, don appropriate PPE, including a respirator if the SDS indicates a significant inhalation hazard.

  • Contain the Spill: For liquid spills, use an absorbent material like a chemical spill pillow or vermiculite. For solid spills, gently cover with an absorbent pad to prevent dust from becoming airborne.

  • Clean the Spill: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water, or as recommended by the SDS), collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and your institution's EHS office.

Visual Workflow for Chemical Waste Disposal

The following diagram outlines the decision-making process for the safe disposal of a laboratory chemical like 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine.

G A Identify Waste (6-Chloro-2-(methoxymethyl)pyrimidin-4-amine) B Consult Safety Data Sheet (SDS) (Sections 2, 7, 8, 13) A->B C Determine Hazards & PPE (e.g., Halogenated, Toxic) B->C D Select Compatible Waste Container (e.g., Glass, HDPE) C->D E Properly Label Container ('Hazardous Waste', Chemical Name, Date) D->E F Segregate Waste (Halogenated Organics Only) E->F G Store in Satellite Accumulation Area (SAA) (Secondary Containment) F->G H Contact EHS for Pickup (Licensed Disposal Contractor) G->H I Final Disposal (Incineration or Landfill) H->I

Caption: Decision workflow for chemical waste disposal.

References

  • Resource Conservation and Recovery Act (RCRA). U.S. Environmental Protection Agency. [Link]

Handling

Personal protective equipment for handling 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine

Technical Handling Guide: 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine Part 1: Executive Safety Summary Compound Identity Chemical Name: 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine Functional Class: Halogenated Pyrimidine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Handling Guide: 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine

Part 1: Executive Safety Summary

Compound Identity

  • Chemical Name: 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine

  • Functional Class: Halogenated Pyrimidine / Pharmaceutical Intermediate

  • Physical State: Typically a white to off-white crystalline powder.

Hazard Identification (GHS / SAR Analysis) As a specialized intermediate, specific toxicological data may be limited. Based on Structure-Activity Relationships (SAR) of analogous chloropyrimidines (e.g., CAS 5734-64-5, CAS 156-83-2), this compound must be handled as a Hazardous Substance .

Hazard ClassH-CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2][3][4][5][6][7]
Serious Eye Damage H319 Causes serious eye irritation.[1][2][3][4][6][7]
STOT - Single Exposure H335 May cause respiratory irritation.[1][2][3][6][7]
Sensitization (Precautionary) H317 Treat as a potential skin sensitizer (common in aminopyrimidines).

Part 2: Personal Protective Equipment (PPE) Matrix

Effective protection relies on a "Barrier Multiplier" strategy—combining engineering controls with PPE.

Engineering Controls (Primary Barrier)
  • Solid Handling: Must be performed in a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Airflow: Maintain face velocity at 0.5 m/s (100 fpm).

PPE Specifications (Secondary Barrier)
Body AreaPPE RequirementTechnical Justification
Respiratory N95 (Minimum) or P100/P3 Respirator Fine pyrimidine dusts are highly mobile. If fume hood sash is >18 inches, a PAPR (Powered Air Purifying Respirator) is recommended.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders that can drift behind lenses. Goggles provide a seal against dust entry.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: >480 min (estimated). Chlorinated heterocycles can permeate latex rapidly. Technique: Change outer gloves immediately upon contamination.
Dermal (Body) Lab Coat (Tyvek/Poly-coated) Standard cotton coats absorb powders. Use non-woven, fluid-resistant materials to prevent "dust trap" against skin.

Part 3: Operational Workflow & Visualization

Workflow 1: PPE Decision Logic

PPE_Decision_Tree Start Task Identification Form Physical State? Start->Form Qty Quantity > 500mg? Form->Qty Dry Powder Level1 Level 1: Fume Hood + Nitrile Gloves + Safety Glasses Form->Level1 Solution (<1M) Level2 Level 2: Fume Hood + Double Nitrile + Goggles + N95 Qty->Level2 No (<500mg) Level3 Level 3: Glovebox or PAPR Required Qty->Level3 Yes (>500mg)

Figure 1: Risk-based PPE selection logic based on physical state and quantity handled.

Part 4: Step-by-Step Handling Protocols

A. Weighing & Transfer (Critical Step)

Risk: Static electricity can cause pyrimidine powders to disperse unexpectedly.

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.

  • Draft Shielding: Place the balance deep inside the fume hood (at least 6 inches back).

  • Transfer: Do not use spatulas that generate static (plastic). Use stainless steel or PTFE-coated spatulas.

  • Clean-Up: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after weighing to capture invisible dust.

B. Reaction Setup
  • Solvent Addition: Always add the solid to the reaction vessel first, then add the solvent. This prevents "puffing" of the powder if solvent is squirted onto it.

  • Temperature: If reacting with strong nucleophiles, anticipate an exotherm. The 6-chloro position is electrophilic.

  • Methoxymethyl Stability: The methoxymethyl (MOM) ether moiety is stable in base but hydrolyzes in acid. Avoid strong aqueous acids unless deprotection is intended, as this releases formaldehyde (carcinogen) and the free alcohol.

Part 5: Emergency Response & Disposal

Spill Response
  • Evacuate: If a powder spill >1g occurs outside a hood, evacuate the immediate area to let dust settle (15 mins).

  • PPE Up: Don P100 respirator and double gloves.

  • Contain: Cover spill with wet paper towels (prevents dust).

  • Clean: Wipe up. Do not dry sweep. Clean surface with 10% bleach solution (deactivates amino groups) followed by water.

Disposal Protocol (RCRA/EU Waste Codes)

This compound is a Halogenated Organic .

  • Solid Waste: Segregate into "Hazardous Solid Waste - Halogenated."

  • Liquid Waste: Segregate into "Halogenated Organic Solvents" (Red Can/Bin).

    • Critical:DO NOT mix with non-halogenated solvents (increases disposal cost 10x) or acidic aqueous waste (risk of MOM hydrolysis).

  • Destruction: High-temperature incineration (>1100°C) is required to prevent formation of toxic byproducts.

Disposal Logic Diagram

Disposal_Flow cluster_0 Disposal Method Waste Waste Generated Type State? Waste->Type Contam Contaminated Consumables? Type->Contam Solid Solvent Liquid Stream Type->Solvent Liquid Bin_Solid BIN: Hazardous Solid Waste Contam->Bin_Solid Gloves/Tissues/Powder HaloCheck Contains Halogens? Solvent->HaloCheck Bin_Halo BIN: Halogenated Organic Waste HaloCheck->Bin_Halo Yes (This Compound) Incineration High-Temp Incineration Bin_Halo->Incineration Bin_Solid->Incineration

Figure 2: Waste segregation workflow ensuring compliance with halogenated waste streams.

References

  • PubChem. (2025).[8] Compound Summary: 4-chloro-6-methoxypyrimidin-2-amine (Isomer/Analog Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Laboratory Safety Guidance: Handling Toxic Powders.[Link]

  • University of Washington EH&S. (2025). Halogenated Solvent Disposal Guidelines.[9][10][Link]

Sources

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Reactant of Route 1
6-Chloro-2-(methoxymethyl)pyrimidin-4-amine
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6-Chloro-2-(methoxymethyl)pyrimidin-4-amine
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